3,4-Difluorophenetole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIMITACCINBLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378935 | |
| Record name | 4-ethoxy-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163848-46-2 | |
| Record name | 4-ethoxy-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,4-Difluorophenetole from 3,4-Difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Published: December 24, 2025
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3,4-difluorophenetole from 3,4-difluorophenol. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and includes characterization information for the final product. The guide is intended for chemistry professionals in research and development who require a practical, in-depth understanding of this specific synthesis.
Introduction
3,4-Difluorophenol is a versatile chemical intermediate utilized in the synthesis of a wide array of functional molecules, including liquid crystals, pharmaceuticals, and agrochemicals.[1] The presence of two fluorine atoms on the aromatic ring imparts unique electronic properties, influencing the reactivity, lipophilicity, and metabolic stability of derivative compounds.
The conversion of 3,4-difluorophenol to this compound (1-ethoxy-3,4-difluorobenzene) is a key transformation for introducing an ethoxy group, a common moiety in pharmacologically active molecules. The most efficient and straightforward method for this conversion is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of a phenoxide ion with an ethyl halide.[2]
This guide presents a detailed protocol for the ethylation of 3,4-difluorophenol, adapted from a well-established procedure for the analogous methylation.[3]
Reaction Pathway: Williamson Ether Synthesis
The synthesis of this compound is achieved by a two-step, one-pot process. First, the weakly acidic 3,4-difluorophenol is deprotonated by a base, typically a carbonate like potassium carbonate (K₂CO₃), to form the more nucleophilic 3,4-difluorophenoxide ion. In the second step, this phenoxide acts as a nucleophile, attacking an ethylating agent with a good leaving group, such as ethyl iodide or ethyl bromide, to form the ether product and a salt byproduct.
Figure 1: Reaction pathway for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of 3,4-difluoroanisole and is expected to provide a high yield of the desired product.[3]
3.1. Materials and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |
| 3,4-Difluorophenol | C₆H₄F₂O | 130.09 | 2713-33-9 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 |
| Ethyl Iodide | C₂H₅I | 155.97 | 75-03-6 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 75-05-8 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
Equipment:
-
1000 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation
-
Standard laboratory glassware
3.2. Synthesis Procedure
-
Reaction Setup: In a 1000 mL round-bottom flask, dissolve 50.0 g (0.384 mol) of 3,4-difluorophenol in 500 mL of anhydrous acetonitrile.
-
Addition of Base: To the solution, add 63.7 g (0.461 mol, 1.2 equivalents) of anhydrous potassium carbonate.
-
Addition of Ethylating Agent: While stirring the suspension, slowly add 42.0 mL (66.3 g, 0.425 mol, 1.1 equivalents) of ethyl iodide to the mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight (approximately 16-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into 500 mL of deionized water and stir thoroughly. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with 100 mL of dichloromethane. Separate the organic phase. Wash the organic phase with 300 mL of deionized water, separate the layers, and dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent. The crude product can be purified by distillation. First, remove the solvents (dichloromethane and residual acetonitrile) by atmospheric distillation. Then, purify the resulting oil by vacuum distillation to obtain this compound as a colorless liquid.
Quantitative Data Summary
The following tables provide a summary of the reagents used and the expected outcome of the synthesis.
Table 1: Reagent Stoichiometry
| Reagent | Moles | Equivalents | Mass (g) | Volume (mL) |
| 3,4-Difluorophenol | 0.384 | 1.0 | 50.0 | - |
| Potassium Carbonate | 0.461 | 1.2 | 63.7 | - |
| Ethyl Iodide | 0.425 | 1.1 | 66.3 | 42.0 |
| Acetonitrile | - | - | - | 500 |
Table 2: Reaction Conditions and Expected Yield
| Parameter | Value |
| Temperature | Room Temperature (~25 °C) |
| Reaction Time | 16 - 24 hours |
| Expected Yield | > 85% (Estimated) |
| Product Appearance | Colorless Liquid |
Characterization of this compound
-
Molecular Formula: C₈H₈F₂O
-
Molar Mass: 158.15 g/mol
-
CAS Number: 133947-73-4
While extensive spectral data for this compound is not widely published, the following are expected characteristic peaks based on the structure and data from analogous compounds.
Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.9 - 7.1 | m | 1H | Ar-H |
| ~ 6.7 - 6.8 | m | 2H | Ar-H |
| 4.02 | q | 2H | -O-CH₂ -CH₃ |
| 1.41 | t | 3H | -O-CH₂-CH₃ |
Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 153 (dd) | C -F |
| ~ 146 - 149 (dd) | C -F |
| ~ 145 - 147 | C -O |
| ~ 117 | Ar-C H |
| ~ 110 | Ar-C H |
| ~ 105 | Ar-C H |
| ~ 65 | -O-CH₂ -CH₃ |
| ~ 15 | -O-CH₂-CH₃ |
Table 5: Expected Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration |
| 3100 - 3000 | Aromatic C-H Stretch |
| 2980 - 2850 | Aliphatic C-H Stretch |
| 1600 - 1450 | Aromatic C=C Stretch |
| 1250 - 1000 | C-O Stretch (Ether) & C-F Stretch |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure from setup to the final purified product.
References
An In-depth Technical Guide to the Williamson Ether Synthesis of 3,4-Difluorophenetole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 3,4-difluorophenetole, an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the reaction mechanism, experimental protocols, and key reaction parameters, supported by quantitative data and visualizations to facilitate laboratory-scale synthesis and process development.
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide ion with a primary alkyl halide or other electrophile with a good leaving group.[1][2][3] In the context of synthesizing this compound, this involves the deprotonation of 3,4-difluorophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or ethyl bromide.
The presence of the two fluorine atoms on the aromatic ring of this compound can significantly influence the physicochemical properties of molecules in which it is incorporated, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This makes it a valuable building block in medicinal chemistry and drug development.
Reaction Mechanism and Logical Workflow
The synthesis of this compound via the Williamson ether synthesis is a two-step process. The first step involves the deprotonation of 3,4-difluorophenol using a suitable base to generate the 3,4-difluorophenoxide ion. The second step is the nucleophilic attack of the phenoxide on an ethyl halide, resulting in the formation of this compound and a salt byproduct.
Experimental Protocols
Materials and Reagents
-
3,4-Difluorophenol
-
Ethyl Iodide or Ethyl Bromide
-
Potassium Carbonate (K2CO3), anhydrous
-
Acetonitrile or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane or Ethyl Acetate
-
Water
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
General Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluorophenol and anhydrous acetonitrile (or DMF).
-
Addition of Base: Add 1.5 to 2.0 equivalents of anhydrous potassium carbonate to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Addition of Ethylating Agent: Slowly add 1.1 to 1.5 equivalents of ethyl iodide or ethyl bromide to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 50-100 °C and maintain for 1-8 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium halide byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel. Add water and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Quantitative Data
The following table summarizes typical reaction parameters and reported yields for the Williamson ether synthesis of fluorinated aromatic ethers, which can serve as a benchmark for the synthesis of this compound.
| Phenol Reactant | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Iodoethane | K2CO3 | Butanone | Reflux | 1 | Not specified |
| 4-Nitrophenol | Ethyl Bromide | K2CO3 | Acetone | Reflux | 8 | 90 |
| 2-Nitrophenol | Diethylene glycol ditosylate | K2CO3 | DMF | 90 | 1.25 | 84[4] |
| Hydroxyacetanilide | 2-Chloroethanol | K2CO3 | DMF | 70-110 | >2 | Not specified[5] |
Logical Relationships and Key Considerations
The success of the Williamson ether synthesis for this compound is dependent on several key factors that are logically interconnected.
References
Technical Guide: Physical Properties of 3,4-Difluorophenetole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,4-Difluorophenetole, a fluorinated aromatic ether of interest in organic synthesis and drug discovery. The information is compiled from various chemical data sources to serve as a valuable resource for laboratory professionals.
Core Physical and Chemical Data
| Property | Value |
| CAS Number | 163848-46-2 |
| Molecular Formula | C₈H₈F₂O |
| Molecular Weight | 158.15 g/mol |
| Boiling Point | 172.3°C at 760 mmHg |
| Density | 1.143 g/cm³ |
| Refractive Index | 1.455 |
| Flash Point | 64.2°C |
| Vapor Pressure | 1.79 mmHg at 25°C |
| Melting Point | Data not available |
| Solubility | Data not available |
Synthesis of this compound
The primary synthetic route to this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this case, 3,4-difluorophenol is treated with a base to form the corresponding phenoxide, which then reacts with an ethylating agent, typically bromoethane, to yield the target ether.
Experimental Protocol: Williamson Ether Synthesis (General Procedure)
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general procedure based on the Williamson ether synthesis is as follows:
-
Deprotonation of Phenol: 3,4-Difluorophenol is dissolved in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF). A base, commonly a carbonate like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group, forming the 3,4-difluorophenoxide ion. This reaction is typically carried out at room temperature.
-
Nucleophilic Attack: Bromoethane is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the bromoethane in an Sₙ2 reaction. This step may require heating to proceed at a reasonable rate.
-
Work-up: After the reaction is complete, the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product is typically dissolved in an organic solvent and washed with water and brine to remove any remaining impurities.
-
Purification: The crude this compound is then purified, commonly by fractional distillation under reduced pressure, to yield the final product.
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Safety and Handling
Based on available safety data, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, it is recommended to consult the full Material Safety Data Sheet (MSDS) from the supplier.
Signaling Pathways and Biological Activity
There is no information available in the public domain regarding any signaling pathways or specific biological activities of this compound. It is primarily documented as a chemical intermediate for organic synthesis.
3,4-Difluorophenetole CAS number and properties
An In-depth Technical Guide to 3,4-Difluorophenol
Note to the reader: This guide provides comprehensive information on 3,4-Difluorophenol, assuming a potential typographical error in the user's request for "3,4-Difluorophenetole," as search results predominantly yielded information for the former. This compound is the ethyl ether derivative of 3,4-Difluorophenol.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of 3,4-Difluorophenol, including its chemical properties, synthesis, and applications.
Chemical Identity and Properties
3,4-Difluorophenol is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis.[1][2] Its unique electronic properties, stemming from the two fluorine atoms on the phenyl ring, make it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]
General Information
| Identifier | Value |
| CAS Number | 2713-33-9[1][4][5][6] |
| Molecular Formula | C₆H₄F₂O[1][4][5][7] |
| Molecular Weight | 130.09 g/mol [1][4][5][7] |
| IUPAC Name | 3,4-difluorophenol[7] |
| Synonyms | phenol, 3,4-difluoro-; 3,4-difluoro phenol[7] |
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white crystals or low melting fused solid[1][8] |
| Melting Point | 34-38 °C[6][8] |
| Boiling Point | 85 °C at 20 mmHg[1][2][6][8] |
| Density | 1.2483 g/cm³ (estimate)[6][8] |
| Flash Point | 136 °F (57.8 °C)[6][8] |
| pKa | 8.98 ± 0.18 (Predicted)[8] |
| Solubility | Soluble in common organic solvents and alkaline aqueous solutions; slightly soluble in neutral aqueous solutions.[9] |
Safety and Handling
3,4-Difluorophenol is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable solids | GHS02 | Danger | H228: Flammable solid[10][11][12] |
| Acute toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed[12] |
| Acute toxicity (Dermal) | GHS06 | Danger | H311: Toxic in contact with skin[10] |
| Skin corrosion/irritation | GHS05 | Danger | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[11][12] |
| Serious eye damage/irritation | GHS05 | Danger | H319: Causes serious eye irritation[11] |
| Specific target organ toxicity | GHS07 | Warning | H335: May cause respiratory irritation[11] |
Precautionary Statements
A comprehensive list of precautionary statements can be found in the safety data sheet, including P210 (Keep away from heat/sparks/open flames/hot surfaces), P260 (Do not breathe dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell).[8]
Experimental Protocols
Synthesis of 3,4-Difluorophenol
One common laboratory-scale synthesis of 3,4-Difluorophenol involves the ipso-hydroxylation of 3,4-Difluorophenylboronic acid.[5]
Materials:
-
3,4-Difluorophenylboronic acid (0.5 mmol)
-
Cellulose (10 mg, 15 wt%)
-
30% aqueous Hydrogen Peroxide (H₂O₂) (0.5 mL)
-
Distilled Water (2 mL)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Silica gel
Procedure:
-
In a 10 mL oven-dried round-bottomed flask, combine the arylboronic acid (0.5 mmol) and cellulose (10 mg).
-
Add 2 mL of distilled water to the flask.
-
Add 30% aqueous H₂O₂ (0.5 mL) dropwise to the mixture while stirring at room temperature.
-
Continue stirring for 5 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, centrifuge the aqueous layer to recover the catalyst for future use.
-
Extract the product from the aqueous layer with ethyl acetate (3 x 10 mL).
-
Dry the combined organic extracts over anhydrous Na₂SO₄.
-
Remove the solvent under vacuum to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane eluent to obtain the desired 3,4-Difluorophenol.[5]
Synthesis of 3,4-Difluoroanisole from 3,4-Difluorophenol
This protocol details the etherification of 3,4-Difluorophenol to its methyl ether derivative, 3,4-Difluoroanisole. A similar procedure could be adapted for the synthesis of this compound by substituting methyl iodide with ethyl iodide.
Materials:
-
3,4-Difluorophenol (50 g)
-
Acetonitrile (500 mL)
-
Potassium Carbonate (69 g)
-
Methyl Iodide (32 mL)
-
Dichloromethane
-
Water
Procedure:
-
Dissolve 50 g of 3,4-difluorophenol in 500 mL of acetonitrile in a suitable reaction vessel.[13]
-
Add 69 g of potassium carbonate to the solution.[13]
-
Slowly add 32 mL of methyl iodide to the reaction mixture.[13]
-
Allow the reaction to proceed at room temperature overnight.[13]
-
Monitor the completion of the reaction using a TLC plate.[13]
-
Pour the reaction mixture into 500 mL of water and stir thoroughly.[13]
-
Separate the organic phase.[13]
-
Wash the aqueous phase with 100 mL of dichloromethane and 300 mL of water.[13]
-
Combine the organic phases and dry them.[13]
-
Purify the product by distillation.[13]
Applications in Research and Development
3,4-Difluorophenol is a key building block in several areas of chemical research and industry.
-
Pharmaceuticals: It serves as a crucial intermediate in the synthesis of fluorinated drug candidates. The incorporation of fluorine atoms can enhance a molecule's biological activity, metabolic stability, and lipophilicity.[1][3]
-
Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides, contributing to improved selectivity and effectiveness.[1][2]
-
Material Science: 3,4-Difluorophenol is employed in the production of polymers and liquid crystal materials, imparting properties such as increased thermal stability and chemical resistance.[1][3][5][9]
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. 3,4-Difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 3,4-Difluorophenol, 98% | Fisher Scientific [fishersci.ca]
- 8. 3,4-Difluorophenol manufacturers and suppliers in india [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. 3,4-Difluorophenol | C6H4F2O | CID 75927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
Spectroscopic and Analytical Profile of 3,4-Difluorophenetole: A Technical Guide
Introduction
3,4-Difluorophenetole is a fluorinated aromatic ether with potential applications in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The precise structural elucidation and characterization of such molecules are paramount for research and development. This technical guide provides a comprehensive overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented.
It is important to note that while extensive experimental data for the precursor, 3,4-difluorophenol, is publicly available, specific experimental spectra for this compound are not widely published. Therefore, this guide presents the known data for 3,4-difluorophenol and provides predicted data for this compound based on established spectroscopic principles.
Data Presentation
The quantitative spectral data for 3,4-difluorophenol is summarized below, followed by predicted data for this compound.
Spectral Data of 3,4-Difluorophenol (Reference Compound)
Table 1: ¹H NMR Spectroscopic Data for 3,4-Difluorophenol
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~6.95 | m | Aromatic H |
| ~6.85 | m | Aromatic H |
| ~6.75 | m | Aromatic H |
| ~5.30 | br s | -OH |
Note: Data is typically acquired in CDCl₃. Multiplicities of aromatic protons are complex due to ¹H-¹H and ¹H-¹⁹F couplings.
Table 2: ¹³C NMR Spectroscopic Data for 3,4-Difluorophenol
| Chemical Shift (δ) ppm | Assignment |
| ~152 (dd) | C-F |
| ~145 (dd) | C-F |
| ~143 (dd) | C-OH |
| ~117 (d) | CH |
| ~115 (d) | CH |
| ~105 (d) | CH |
Note: Chemical shifts are approximate and multiplicities (d = doublet, dd = doublet of doublets) are due to C-F coupling.
Table 3: Key IR Absorption Bands for 3,4-Difluorophenol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad | O-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1600 | Medium-Strong | Aromatic C=C stretch |
| ~1520 | Strong | Aromatic C=C stretch |
| ~1280 | Strong | C-O stretch |
| ~1180 | Strong | C-F stretch |
Table 4: Mass Spectrometry Data for 3,4-Difluorophenol
| m/z | Relative Intensity | Assignment |
| 130 | High | [M]⁺ (Molecular Ion) |
| 102 | Medium | [M-CO]⁺ |
| 101 | Medium | [M-CHO]⁺ |
Predicted Spectral Data for this compound
The addition of an ethyl group in place of the hydroxyl proton will significantly alter the spectral data.
Table 5: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.9-7.1 | m | 1H | Aromatic H |
| ~6.8-6.9 | m | 1H | Aromatic H |
| ~6.7-6.8 | m | 1H | Aromatic H |
| ~4.05 | q | 2H | -O-CH₂-CH₃ |
| ~1.40 | t | 3H | -O-CH₂-CH₃ |
Prediction basis: The aromatic proton signals will be similar to 3,4-difluorophenol but may experience a slight downfield shift due to the ether linkage. The ethyl group will introduce a quartet for the methylene protons and a triplet for the methyl protons.
Table 6: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~153 (dd) | C-F |
| ~146 (dd) | C-F |
| ~144 (dd) | C-O |
| ~118 (d) | CH |
| ~116 (d) | CH |
| ~106 (d) | CH |
| ~65 | -O-CH₂-CH₃ |
| ~15 | -O-CH₂-CH₃ |
Prediction basis: The aromatic carbon signals will be similar to the phenol precursor. Two new signals will appear in the aliphatic region corresponding to the ethyl group carbons.
Table 7: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2980, ~2870 | Medium | Aliphatic C-H stretch |
| ~1600 | Medium-Strong | Aromatic C=C stretch |
| ~1520 | Strong | Aromatic C=C stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch |
| ~1180 | Strong | C-F stretch |
| ~1040 | Strong | Symmetric C-O-C stretch |
Prediction basis: The broad O-H band will be absent. New C-H stretching bands for the ethyl group will appear below 3000 cm⁻¹. Characteristic asymmetric and symmetric C-O-C stretching bands for the ether linkage will be present.
Table 8: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 158 | High | [M]⁺ (Molecular Ion) |
| 130 | Medium | [M-C₂H₄]⁺ |
| 115 | Medium | [M-C₂H₅O]⁺ |
Prediction basis: The molecular weight is increased by 28 amu compared to 3,4-difluorophenol. Fragmentation may involve the loss of ethylene from the ethyl group.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The solvent should be free of protonated impurities. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.[1]
-
¹H NMR Acquisition : Place the NMR tube in the spectrometer. Lock the field frequency using the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : Following ¹H NMR, acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[2]
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra. Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift axis using the TMS signal at 0.00 ppm. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : As this compound is expected to be a liquid at room temperature, the simplest method is to prepare a neat film. Place one to two drops of the neat liquid between two KBr or NaCl salt plates. Gently press the plates together to form a thin, uniform liquid film.
-
Background Collection : Place the empty salt plates (or the clean ATR crystal) in the spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor, as well as the salt plates themselves.
-
Sample Analysis : Place the prepared sample in the spectrometer's sample holder. Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing : The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the major peaks corresponding to the key functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[3] The sample must be free of non-volatile materials.
-
GC Separation : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The GC oven temperature program should be optimized to separate the analyte from any impurities. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C). A non-polar or mid-polar capillary column (e.g., DB-5ms) is often suitable for this type of compound.
-
Mass Spectrometry Analysis : The eluent from the GC column is directed into the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating a reproducible fragmentation pattern. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.[4]
-
Data Analysis : The resulting total ion chromatogram (TIC) will show peaks corresponding to the separated compounds. The mass spectrum for the peak of interest (this compound) can be extracted and analyzed. The molecular ion peak will confirm the molecular weight, and the fragmentation pattern provides structural information.
Mandatory Visualizations
Caption: A logical workflow for the synthesis of this compound.
References
An In-Depth Technical Guide to the ¹³C NMR Analysis of 3,4-Difluorophenetole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3,4-difluorophenetole (1-ethoxy-3,4-difluorobenzene). Due to the limited availability of experimental spectral data in public databases, this guide utilizes predicted ¹³C NMR chemical shifts and representative carbon-fluorine coupling constants based on established spectroscopic principles. This document aims to serve as a valuable resource for the structural elucidation and characterization of this and similar fluorinated aromatic compounds.
Introduction to the ¹³C NMR Spectroscopy of Fluorinated Aromatic Compounds
¹³C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. In the case of fluorinated compounds such as this compound, the presence of fluorine atoms introduces additional complexity and provides valuable structural information through carbon-fluorine (¹³C-¹⁹F) spin-spin coupling. The electronegativity of the fluorine atoms and the ethoxy group significantly influences the chemical shifts of the aromatic carbons, while the through-bond coupling interactions result in the splitting of carbon signals into doublets, triplets, or doublet of doublets, depending on the number of neighboring fluorine atoms.
Predicted ¹³C NMR Spectral Data for this compound
The following table summarizes the predicted ¹³C NMR chemical shifts (δ) and plausible carbon-fluorine coupling constants (JCF) for this compound. These values are estimated based on the additive effects of substituents on the benzene ring and typical coupling constants observed in analogous structures.
Table 1: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (JCF, Hz) |
| C-1 | 149.5 | dd | ¹JC1-F ≈ 245, ²JC1-F ≈ 15 |
| C-2 | 117.5 | d | ²JC2-F ≈ 20 |
| C-3 | 151.0 | dd | ¹JC3-F ≈ 250, ²JC3-F ≈ 15 |
| C-4 | 145.0 | dd | ¹JC4-F ≈ 248, ²JC4-F ≈ 14 |
| C-5 | 112.0 | d | ³JC5-F ≈ 5 |
| C-6 | 105.0 | d | ²JC6-F ≈ 25 |
| -OCH₂CH₃ | 65.0 | s | - |
| -OCH₂CH₃ | 14.5 | s | - |
Note: The presented data is theoretical and should be used as a guide for spectral interpretation. Actual experimental values may vary.
Experimental Protocol for ¹³C NMR Analysis
This section outlines a general methodology for acquiring a proton-decoupled ¹³C NMR spectrum of this compound.
3.1. Sample Preparation
-
Dissolve approximately 20-50 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
3.2. NMR Spectrometer Parameters
A standard ¹³C NMR experiment can be performed on a 400 MHz (or higher) spectrometer with the following typical parameters:
| Parameter | Suggested Value |
| Spectrometer Frequency | 100 MHz for ¹³C |
| Pulse Program | Standard proton-decoupled ¹³C experiment (e.g., zgpg30) |
| Spectral Width | 0 - 200 ppm |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay | 2-5 seconds |
| Number of Scans | 1024 or higher (for good signal-to-noise) |
| Temperature | 298 K |
3.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Perform baseline correction.
Visualization of Molecular Structure and Analytical Workflow
Diagram 1: Molecular Structure of this compound with Carbon Numbering
Caption: Numbering scheme for the carbon atoms in this compound.
An In-depth Technical Guide to the 19F NMR Chemical Shifts of 3,4-Difluorophenetole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts of 3,4-difluorophenetole. This document is intended for professionals in the fields of chemical research, particularly those involved in the synthesis and analysis of fluorinated organic molecules for applications in drug development and materials science.
Introduction to ¹⁹F NMR of Fluorinated Aromatics
Fluorine-19 NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds.[1] The ¹⁹F nucleus possesses a nuclear spin of 1/2, a natural abundance of 100%, and a high gyromagnetic ratio, making it highly sensitive for NMR detection.[1] One of the key advantages of ¹⁹F NMR is its wide range of chemical shifts, which provides high resolution and allows for the sensitive detection of subtle changes in the electronic environment of the fluorine atoms.[1][2] For aromatic fluorides, chemical shifts are typically observed in the range of -110 to -180 ppm relative to the standard reference, CFCl₃.[3]
The chemical shift of a fluorine nucleus is influenced by several factors, including:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aromatic ring significantly impacts the shielding of the fluorine nucleus.[2]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can lead to noticeable changes in chemical shifts.[4][5]
-
Temperature: Variations in temperature can also affect the electronic environment and, consequently, the chemical shifts.[2]
Predicted ¹⁹F NMR Chemical Shifts of this compound
The following table summarizes the predicted ¹⁹F NMR chemical shifts for this compound, referenced to CFCl₃ at 0.00 ppm.
| Fluorine Position | Predicted Chemical Shift (δ) / ppm | Predicted Multiplicity | Predicted Coupling Constants (J) / Hz |
| F-3 | -130 to -140 | Doublet of doublets (dd) | ³J(H-2, F-3) ≈ 8-10 Hz, ⁴J(H-5, F-3) ≈ 4-6 Hz |
| F-4 | -145 to -155 | Doublet of doublets (dd) | ³J(H-5, F-4) ≈ 8-10 Hz, ⁴J(H-2, F-4) ≈ 1-3 Hz |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Experimental Protocol for ¹⁹F NMR Spectroscopy
A detailed and standardized experimental protocol is crucial for obtaining high-quality and reproducible ¹⁹F NMR data.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence the chemical shifts.[2][4]
-
Add an internal reference standard. While CFCl₃ is the primary standard, its volatility makes it less practical for routine use.[6][7] A common secondary standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm.[6][7] Alternatively, an external reference can be used.
2. NMR Spectrometer Setup:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁹F detection.
-
Tune and match the probe for the ¹⁹F frequency.
3. Data Acquisition:
-
Experiment Type: A standard one-pulse ¹⁹F experiment with proton decoupling is typically sufficient for determining chemical shifts. Inverse-gated decoupling can be used for more accurate integration if required.[8][9]
-
Spectral Width: Due to the large chemical shift range of ¹⁹F, a wide spectral width (e.g., 200-250 ppm) should initially be used to ensure all signals are captured.[10]
-
Transmitter Offset: Set the transmitter offset to the approximate center of the expected chemical shift range for aromatic fluorides (e.g., -140 ppm).
-
Pulse Width: Calibrate the 90° pulse width for ¹⁹F.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the nuclei. For quantitative measurements, a longer delay (5 x T₁) may be necessary.[9]
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum carefully.
-
Reference the spectrum to the internal or external standard. If no standard is used, the solvent signal can be used as a reference, but this is less accurate.
-
Integrate the signals to determine the relative ratios of the different fluorine environments.
-
Analyze the multiplicities and coupling constants to aid in the assignment of the signals.
Logical Workflow for ¹⁹F NMR Analysis
The following diagram illustrates the logical workflow for the determination of ¹⁹F NMR chemical shifts of this compound.
Conclusion
This technical guide outlines the key considerations and a standardized protocol for determining the ¹⁹F NMR chemical shifts of this compound. By following a rigorous experimental procedure and understanding the factors that influence fluorine chemical shifts, researchers can obtain accurate and reliable data that is essential for the structural elucidation and characterization of this and other fluorinated molecules. The predicted chemical shifts and workflow provided herein serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. colorado.edu [colorado.edu]
- 7. scribd.com [scribd.com]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. F19 detection [nmr.chem.ucsb.edu]
An In-depth Technical Guide to the Mass Spectrometry of 3,4-Difluorophenetole
Whitepaper | For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorophenetole is a fluorinated aromatic ether of interest in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, making fluorinated compounds common in drug development. Mass spectrometry is an essential analytical technique for the identification and structural characterization of such novel compounds. Electron Ionization (EI) is a hard ionization technique that provides reproducible fragmentation patterns, creating a molecular fingerprint that is invaluable for structural elucidation.[1] This guide details the predicted EI mass spectrum of this compound, providing anticipated data and methodologies for its analysis.
Predicted Mass Spectral Data
The mass spectrum of this compound is predicted based on the well-established fragmentation of aromatic ethers like phenetole and its fluorinated analogs.[2][3] The primary fragmentation pathways for these molecules involve cleavage of the ether bond and rearrangements of the ethyl group. The molecular formula for this compound is C₈H₈F₂O, with a monoisotopic mass of 158.05 Da.
The expected quantitative data for the major ions in the 70 eV electron ionization mass spectrum of this compound are summarized below.
| Predicted m/z | Proposed Ion Structure/Fragment | Predicted Relative Intensity | Notes |
| 158 | [C₈H₈F₂O]⁺• (Molecular Ion) | Moderate | The presence of the stable aromatic ring should result in a discernible molecular ion peak. |
| 130 | [C₆H₄F₂O]⁺• | High | Corresponds to the loss of ethylene (C₂H₄, 28 Da) via a McLafferty-type rearrangement. This is often the base peak in phenetole spectra.[3] |
| 129 | [C₆H₃F₂O]⁺ | Low | Loss of a hydrogen radical from the m/z 130 ion. |
| 101 | [C₅H₂FO]⁺ or [C₆H₃F]⁺• | Moderate | Further fragmentation of the m/z 130 ion, likely involving the loss of CO or CHF. |
| 73 | [C₄H₂F]⁺ | Low | Represents cleavage of the aromatic ring. |
Predicted Fragmentation Pathway
Under electron ionization, the this compound molecule is expected to ionize by losing an electron from the oxygen atom or the aromatic pi system, forming a radical cation (molecular ion, M⁺•) with an m/z of 158.[4] This high-energy ion then undergoes fragmentation. The most probable fragmentation pathways are initiated by the radical site on the oxygen atom.[5]
-
Loss of Ethylene: The most characteristic fragmentation for phenetoles is the loss of a neutral ethylene molecule (C₂H₄) through a rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the oxygen atom. This produces a radical cation corresponding to 3,4-difluorophenol at m/z 130.[3] This fragment is often the base peak.
-
Alpha-Cleavage: A less dominant pathway is the direct cleavage of the ethyl-oxygen bond (alpha-cleavage) to lose an ethyl radical (•C₂H₅), resulting in a 3,4-difluorophenoxy cation at m/z 129.
The proposed primary fragmentation pathway is visualized in the diagram below.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocols
The following section describes a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
4.1 Sample Preparation
-
Standard Preparation: Prepare a stock solution of 1 mg/mL of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Serial Dilution: Create a series of working standards (e.g., 1-100 µg/mL) by diluting the stock solution with the same solvent.
-
Sample Matrix: For analysis in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and minimize matrix interference.
4.2 GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: A non-polar or mid-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector operated in splitless mode. Injector temperature: 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan.
-
Scan Range: m/z 40-400.
-
The logical workflow for this analytical procedure is depicted in the diagram below.
Caption: General workflow for GC-MS analysis of this compound.
Conclusion
This guide provides a predictive but scientifically grounded overview of the mass spectrometry of this compound. By analyzing the fragmentation patterns of structurally similar compounds, a reliable prediction of the key fragment ions and their formation pathways has been established. The proposed molecular ion at m/z 158 and the expected base peak at m/z 130, resulting from the loss of ethylene, serve as primary diagnostic markers for the identification of this compound. The detailed experimental protocol offers a robust starting point for researchers aiming to perform GC-MS analysis. This document should facilitate the unambiguous identification and further investigation of this compound in various scientific applications.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the FT-IR Spectrum of 3,4-Difluorophenetole
This technical guide provides a detailed analysis of the expected Fourier Transform Infrared (FT-IR) spectrum of this compound. FT-IR spectroscopy is a powerful analytical technique used to identify organic, polymeric, and inorganic materials by measuring the absorption of infrared radiation by a sample, which causes its molecular bonds to vibrate.[1] The resulting spectrum is a unique molecular "fingerprint," making it an invaluable tool for chemical identification and quality control in research and drug development.[1][2]
This document outlines a comprehensive experimental protocol for acquiring the spectrum of a liquid sample and presents a quantitative summary of the predicted vibrational modes for this compound based on established group frequencies and data from structurally similar compounds.
Experimental Protocol: FT-IR Analysis of Liquid Samples
The following protocol details the Attenuated Total Reflectance (ATR) method, a common and efficient technique for analyzing liquid samples that requires minimal preparation.[3]
I. Objective: To obtain a high-quality FT-IR spectrum of liquid this compound in the mid-infrared range (typically 4000 cm⁻¹ to 400 cm⁻¹).[1]
II. Materials and Equipment:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Sample: 1-2 drops of this compound.
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and appropriate lint-free wipes.
-
Personal Protective Equipment (PPE): Safety glasses, gloves.
III. Methodology:
-
Instrument Preparation and Background Scan:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal stability.
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any residual contaminants. Allow the solvent to fully evaporate.
-
With the clean, empty ATR crystal in place, perform a background scan. This crucial step measures the ambient spectrum (e.g., atmospheric H₂O and CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum to yield a pure spectrum of the analyte.
-
-
Sample Application:
-
Place 1-2 drops of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[4]
-
-
Data Acquisition:
-
Initiate the sample scan using the instrument's software.
-
Typical Parameters:
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 scans are typically co-added and averaged to improve the signal-to-noise ratio.
-
-
The software will automatically ratio the sample scan against the previously collected background scan to generate the final transmittance or absorbance spectrum.
-
-
Post-Measurement Cleanup:
-
Carefully remove the sample from the ATR crystal using a clean, dry, lint-free wipe.
-
Perform a final cleaning of the crystal with a solvent-moistened wipe (e.g., isopropanol) to ensure all traces of the analyte are removed. This prevents cross-contamination of subsequent samples.
-
Data Presentation: Expected FT-IR Peaks for this compound
While a definitive experimental spectrum for this compound is not publicly available, the following table summarizes the expected absorption peaks. These assignments are predicted based on characteristic vibrational frequencies for its constituent functional groups, including data from phenetole, substituted benzenes, and organofluorine compounds.[2][3][5][6][7]
| Wavenumber (cm⁻¹) Range | Predicted Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching |
| 2990 - 2850 | Medium to Strong | Aliphatic C-H Stretching (asymmetric and symmetric) of the -CH₂- and -CH₃ groups |
| 1605 - 1585 | Medium to Weak | Aromatic C=C Ring Stretching |
| 1515 - 1480 | Strong | Aromatic C=C Ring Stretching |
| 1475 - 1440 | Medium | Aliphatic C-H Bending (scissoring) of the -CH₂- group |
| 1300 - 1200 | Strong | Aryl C-F Stretching & Asymmetric C-O-C Stretching (Aryl Alkyl Ether)[2][6][7] |
| 1170 - 1120 | Strong | In-plane Aromatic C-H Bending |
| 1050 - 1020 | Strong | Symmetric C-O-C Stretching (Aryl Alkyl Ether)[2][6][7] |
| 900 - 800 | Strong | Out-of-plane Aromatic C-H Bending (characteristic of 1,2,4-trisubstitution)[8] |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the FT-IR analysis process and the molecular structure of this compound.
Caption: Logical workflow for FT-IR analysis using the ATR method.
Caption: Structure of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. IR spectrum: Ethers [quimicaorganica.org]
- 3. Phenetole(103-73-1) IR Spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzene, ethoxy- [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
The Ethyl Ether Group in 3,4-Difluorophenetole: A Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Difluorophenetole is a fluorinated aromatic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. The reactivity of this molecule is primarily dictated by the interplay between the electron-donating ethyl ether group and the electron-withdrawing fluorine atoms on the aromatic ring. This technical guide provides an in-depth analysis of the reactivity of the ethyl ether group in this compound, covering ether cleavage, electrophilic aromatic substitution, and nucleophilic aromatic substitution. Detailed experimental protocols for analogous reactions, quantitative data, and visual diagrams of reaction pathways are provided to facilitate further research and application.
Introduction
The presence of fluorine atoms in organic molecules can significantly alter their physical, chemical, and biological properties. In this compound, the two fluorine atoms at the 3- and 4-positions of the benzene ring exert a strong inductive electron-withdrawing effect, which influences the reactivity of both the aromatic ring and the ethyl ether substituent. The ethoxy group, conversely, is an electron-donating group through resonance. This juxtaposition of electronic effects makes this compound an interesting substrate for a variety of organic transformations. This guide will explore the key reactions involving the ethyl ether functionality and the aromatic core.
Reactivity of the Ethyl Ether Group: Ether Cleavage
The cleavage of the C-O bond in aryl ethyl ethers is a common transformation, typically achieved under acidic conditions. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion.
Mechanism of Ether Cleavage
The cleavage of the ethyl ether in this compound with a strong acid like hydrobromic acid (HBr) is expected to proceed via an S(_N)2 mechanism. The aromatic C-O bond is strong and resistant to cleavage, so the nucleophilic attack of the bromide ion occurs on the less hindered ethyl group.
Diagram: Ether Cleavage Workflow
Caption: Workflow for the acidic cleavage of this compound.
Quantitative Data for Ether Cleavage
| Substrate | Reagent | Conditions | Product | Yield | Reference |
| Phenetole | 48% HBr | Reflux, 12 h | Phenol | >90% | [1] |
| Anisole | BBr₃ | CH₂Cl₂, 0 °C to rt | Phenol | >95% | [2] |
Experimental Protocol: Cleavage of an Aryl Ethyl Ether (Representative)
This protocol is adapted from the cleavage of phenetole using hydrobromic acid.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aryl ethyl ether (1 equivalent) and 48% aqueous hydrobromic acid (5-10 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
The regioselectivity of electrophilic aromatic substitution on the this compound ring is determined by the directing effects of the ethoxy and fluorine substituents. The ethoxy group is a moderately activating ortho, para-director, while the fluorine atoms are deactivating ortho, para-directors. The strong activating effect of the ethoxy group will likely dominate, directing incoming electrophiles primarily to the positions ortho and para to it.
Diagram: Directing Effects in EAS of this compound
Caption: Predicted regioselectivity of EAS on this compound.
Nitration
Nitration of this compound is expected to yield primarily 2-nitro- and 6-nitro-3,4-difluorophenetole.
| Reaction | Reagents | Conditions | Major Products | Yield | Reference |
| Nitration of Phenol | HNO₃, H₂SO₄ | 0-10 °C | 2-Nitrophenol, 4-Nitrophenol | 40-50% (ortho), 13-15% (para) | [3] |
| Nitration of 1,2-Diethoxybenzene | HNO₃, Acetic Acid | 20 °C, 30 min | 1,2-Diethoxy-4-nitrobenzene | 99% | [4] |
Experimental Protocol: Nitration of an Activated Aromatic Ring (Representative) [5]
-
Reaction Setup: Dissolve the aromatic substrate (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask and cool to 0-5 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of nitric acid (1.1 equivalents) and sulfuric acid (catalytic amount) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture into ice water and extract with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.
Halogenation
Bromination of this compound is predicted to occur at the 2- and 6-positions.
| Reaction | Reagents | Conditions | Major Product | Yield | Reference |
| Bromination of Veratrole | KBrO₃, HBr, Acetic Acid | Room Temp. | 4,5-Dibromoveratrole | 92% | [6] |
| Bromination of Anisole | Br₂, Acetic Acid | Room Temp. | 4-Bromoanisole | ~85% | [7] |
Experimental Protocol: Bromination of an Activated Aromatic Ether (Representative) [6]
-
Reaction Setup: Dissolve the aromatic ether (1 equivalent) in glacial acetic acid.
-
Addition of Brominating Agent: Add potassium bromate (0.67 equivalents) followed by the slow dropwise addition of 48% hydrobromic acid (3.5 equivalents) at room temperature.
-
Reaction: Stir the mixture for 1 hour at room temperature.
-
Workup: Pour the reaction mixture into ice water and stir for 30 minutes. Collect the precipitate by filtration.
-
Purification: Wash the solid with sodium disulfite solution and water, then recrystallize from a suitable solvent like ethanol.
Friedel-Crafts Acylation
Friedel-Crafts acylation of this compound is expected to be challenging due to the deactivating effect of the fluorine atoms. However, under forcing conditions, acylation may occur at the 6-position, which is the most activated site para to the ethoxy group.
| Reaction | Substrate | Reagents | Conditions | Major Product | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Acylation | Anisole | Propionyl chloride, AlCl₃ | CH₂Cl₂, 0 °C to rt | 4-Methoxypropiophenone | High |[8] | | Acylation | 1,3-Difluorobenzene | Acetyl chloride, AlCl₃ | Excess 1,3-difluorobenzene, 25-55 °C | 2,4-Difluoroacetophenone | High |[9] |
Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Ether (Representative) [10]
-
Reaction Setup: Suspend anhydrous aluminum chloride (1.1 equivalents) in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere and cool to 0 °C.
-
Addition of Acylating Agent: Add the acyl chloride (1.1 equivalents) dropwise to the cooled suspension.
-
Addition of Substrate: Add a solution of the aromatic ether (1 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, extract the aqueous layer with the solvent, and wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry, concentrate, and purify the product.
Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (NAS)
The presence of two electron-withdrawing fluorine atoms can render the aromatic ring of this compound susceptible to nucleophilic aromatic substitution, particularly if an additional strong electron-withdrawing group is present on the ring. The fluorine atoms themselves can act as leaving groups.
Conditions and Regioselectivity
For NAS to occur, the ring must be activated by a strong electron-withdrawing group, typically in the ortho or para position to the leaving group. In this compound, the fluorine atoms are potential leaving groups. If a nitro group were introduced at the 2- or 6-position, for example, the fluorine at the 3- or 4-position, respectively, would be activated towards nucleophilic attack.
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
| 3,4-Difluoronitrobenzene | Morpholine | - | 4-(2-Fluoro-4-nitrophenyl)morpholine | - | [11] |
| Aryl nitrofluorides | Terminal alkynes | NaHMDS, THF | 2-Ethynylnitrobenzene derivatives | Moderate to excellent | [12] |
Experimental Protocol: Nucleophilic Aromatic Substitution on a Difluorinated Aromatic Compound (Representative)
This protocol is a general representation and would require optimization for this compound, likely after introducing an activating group.
-
Reaction Setup: In a reaction vessel, dissolve the activated difluoroaromatic compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or THF).
-
Addition of Nucleophile: Add the nucleophile (e.g., an alkoxide, amine, or thiol; 1-1.2 equivalents) and a base (e.g., K₂CO₃, NaH) if necessary.
-
Reaction: Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the substrate and nucleophile. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify the product by column chromatography or recrystallization.
Conclusion
The reactivity of the ethyl ether group in this compound is a complex interplay of the electronic properties of its substituents. The ether linkage is susceptible to cleavage under strong acidic conditions. The aromatic ring can undergo electrophilic aromatic substitution, with the regioselectivity primarily governed by the activating ethoxy group, directing incoming electrophiles to the ortho and para positions. While the fluorine atoms deactivate the ring towards EAS, they can facilitate nucleophilic aromatic substitution, particularly when the ring is further activated by a strong electron-withdrawing group. This guide provides a foundational understanding and practical starting points for researchers exploring the synthetic utility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Study on the Synthesis of 1,2-Diethoxy-4-nitrobenzene [ccspublishing.org.cn]
- 5. benchchem.com [benchchem.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Contributions of BrCl, Br2, BrOCl, Br2O, and HOBr to regiospecific bromination rates of anisole and bromoanisoles in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. vapourtec.com [vapourtec.com]
- 12. Efficient nucleophilic aromatic substitution between aryl nitrofluorides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 3,4-Difluorophenetole: A Technical Guide for Researchers
Introduction
3,4-Difluorophenetole is a fluorinated aromatic ether with potential applications in the development of novel pharmaceuticals, agrochemicals, and materials. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological application. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for its quantitative determination, and a workflow for solubility assessment.
A thorough review of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this compound in organic solvents. Therefore, this guide focuses on providing a predictive framework based on chemical principles and a robust experimental methodology to enable researchers to determine this vital property.
Predicted Solubility Profile
Based on the structure of this compound (an ether with a difluorinated benzene ring), we can predict its qualitative solubility based on the "like dissolves like" principle. The presence of the polar C-F and C-O bonds imparts a degree of polarity to the molecule, while the ethyl group and the benzene ring contribute to its nonpolar character.
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.
| Solvent Class | Solvent Examples | Predicted Qualitative Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Soluble to Very Soluble | The polarity of these solvents allows for favorable dipole-dipole interactions with the C-F and C-O bonds of this compound. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The ether oxygen in this compound can act as a hydrogen bond acceptor, leading to some interaction with protic solvents. However, the lack of a hydrogen bond donor on the solute will limit solubility compared to polar aprotic solvents. |
| Nonpolar | Toluene, Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant miscibility with nonpolar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents have a polarity that is intermediate and are often good solvents for a wide range of organic compounds, including those with moderate polarity like this compound. |
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The most reliable method for determining the equilibrium solubility of a compound in a solvent is the isothermal shake-flask method. This procedure involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved substance.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Pipettes and other standard laboratory glassware
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.
-
Dilute the filtered sample with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, accounting for any dilution factors:
Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)
-
-
Validation:
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
The experiment can be repeated at different temperatures to determine the temperature dependence of solubility.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of an organic compound using the isothermal shake-flask method.
Conclusion
Stability and Storage of 3,4-Difluorophenetole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and storage considerations for 3,4-Difluorophenetole. Due to the limited publicly available data specific to this compound, this document incorporates information from structurally related compounds, such as 3,4-difluorophenol and other phenetole derivatives, to provide general guidance. All recommendations should be supplemented with in-house stability studies for specific applications.
Chemical Properties and Structure
This compound is an aromatic ether with the chemical formula C₈H₈F₂O. Its structure consists of a benzene ring substituted with two fluorine atoms at the 3 and 4 positions and an ethoxy group. The presence of the fluoro- and ethoxy- groups influences its chemical reactivity and stability.
Stability Profile
General Stability:
Phenetole and its derivatives are generally stable compounds under standard laboratory conditions. The carbon-oxygen ether linkage is relatively robust. The difluoro-substitution on the aromatic ring can influence the electronic properties and reactivity of the molecule, but it is not expected to confer inherent instability.
Factors Influencing Stability:
-
Temperature: Elevated temperatures can promote thermal decomposition. While specific decomposition temperatures are not documented, it is advisable to avoid prolonged exposure to high heat.
-
Light: Aromatic compounds can be susceptible to photodegradation. Exposure to UV light may initiate free-radical reactions, leading to the formation of impurities.
-
Oxidizing Agents: Strong oxidizing agents can potentially oxidize the ethoxy group or the aromatic ring.
-
Acids and Bases: While the ether linkage is generally stable, strong acids or bases, particularly at elevated temperatures, could potentially cleave the ether bond.
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on general best practices for aromatic ethers and fluorinated compounds:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |
| Container | Use a tightly sealed, amber glass container. | To protect from light and moisture. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that could degrade the compound. |
Potential Degradation Pathways
Specific degradation pathways for this compound have not been experimentally determined. However, based on the chemical structure, the following are plausible degradation routes under forcing conditions:
-
Ether Cleavage: Under strongly acidic or basic conditions, the ether bond may be cleaved to yield 3,4-difluorophenol and an ethanol-derived species.
-
Oxidation: The ethoxy group could be oxidized to form various products, including aldehydes or carboxylic acids. Oxidation of the aromatic ring is also possible, potentially leading to ring-opening under harsh conditions.
-
Photodegradation: UV light could induce homolytic cleavage of bonds, leading to the formation of radical species and subsequent complex degradation products.
Below is a diagram illustrating the logical relationships of factors that can affect the stability of this compound.
Caption: Factors influencing the stability and degradation of this compound.
Handling and Safety
For detailed handling and safety information, it is crucial to consult a comprehensive Safety Data Sheet (SDS) for this compound. General handling guidelines for similar chemicals include:
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire-extinguishing media.
Experimental Protocols
Due to the lack of specific published stability studies for this compound, detailed experimental protocols are not available. However, a general approach to stability testing would involve:
-
Forced Degradation Studies: Exposing the compound to stress conditions (e.g., heat, light, acid, base, oxidation) to identify potential degradation products and pathways.
-
Long-Term Stability Studies: Storing the compound under recommended and accelerated conditions and monitoring its purity and the formation of any degradants over time using analytical techniques such as HPLC, GC, and mass spectrometry.
The following diagram outlines a general workflow for a forced degradation study.
Caption: General workflow for a forced degradation study of this compound.
Conclusion
While specific data on the stability and storage of this compound is limited, by understanding the properties of related compounds, a conservative approach to its handling and storage can be adopted to ensure its quality and integrity over time. For critical applications, it is imperative to conduct in-house stability studies to establish appropriate storage conditions and shelf-life.
Methodological & Application
The Strategic Utility of 3,4-Difluorophenetole in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting unique physicochemical and biological properties. 3,4-Difluorophenetole, an ethyl ether derivative of 3,4-difluorophenol, represents a valuable, yet underutilized, building block in the synthesis of complex organic scaffolds. The presence of the difluorinated phenyl ring and the ethoxy group provides a unique combination of lipophilicity, metabolic stability, and potential for specific molecular interactions, making it an attractive synthon for the development of novel pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed application notes and a projected experimental protocol for the synthesis and potential applications of this compound, drawing upon established methodologies for analogous compounds.
Physicochemical Properties and Synthetic Rationale
The core value of this compound in organic synthesis lies in the electronic nature of its difluorinated aromatic ring. The two fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the aromatic ring in electrophilic and nucleophilic aromatic substitution reactions. Furthermore, the ethoxy group can be a key pharmacophoric element or a precursor for further functionalization. The incorporation of the 3,4-difluorophenyl moiety into a target molecule can enhance its metabolic stability by blocking potential sites of oxidative metabolism.
Projected Synthesis of this compound
Experimental Protocol: Williamson Ether Synthesis of this compound
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3,4-Difluorophenol | ≥98% | Commercially Available |
| Iodoethane (or Bromoethane) | Reagent Grade | Commercially Available |
| Potassium Carbonate (K₂CO₃), anhydrous | Reagent Grade | Commercially Available |
| Acetonitrile (CH₃CN), anhydrous | HPLC Grade | Commercially Available |
| Dichloromethane (CH₂Cl₂), anhydrous | HPLC Grade | Commercially Available |
| Sodium Sulfate (Na₂SO₄), anhydrous | Reagent Grade | Commercially Available |
| Deionized Water |
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-difluorophenol (1.0 eq).
-
Dissolve the 3,4-difluorophenol in anhydrous acetonitrile (approximately 10 mL per gram of phenol).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Slowly add iodoethane (or bromoethane) (1.1 - 1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Monitor the reaction progress by TLC using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Quantitative Data (Projected):
| Parameter | Projected Value | Notes |
| Reactant Ratios | ||
| 3,4-Difluorophenol | 1.0 eq | |
| Iodoethane | 1.1 - 1.2 eq | A slight excess ensures complete reaction of the phenol. |
| Potassium Carbonate | 1.5 - 2.0 eq | Acts as the base to deprotonate the phenol. |
| Reaction Conditions | ||
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent suitable for SN2 reactions. |
| Temperature | Reflux (~82 °C) | Provides sufficient energy for the reaction to proceed. |
| Reaction Time | 4 - 6 hours | Monitorable by TLC. |
| Work-up & Purification | ||
| Extraction Solvent | Dichloromethane | |
| Purification Method | Flash Column Chromatography | If required for high purity. |
| Expected Yield | 85 - 95% | Based on yields for similar Williamson ether syntheses. |
Potential Applications in Organic Synthesis
While specific applications of this compound are not extensively reported, its structural motifs suggest significant potential in several areas of chemical research and development:
Pharmaceutical Synthesis
The 3,4-difluorophenyl group is a common feature in many biologically active compounds. The presence of fluorine can enhance binding affinity, improve metabolic stability, and increase lipophilicity, all of which are desirable properties in drug candidates.[2] this compound can serve as a key intermediate for the synthesis of novel therapeutics targeting a range of diseases.
Potential Signaling Pathway Involvement:
Derivatives of this compound could potentially modulate various signaling pathways implicated in disease. For instance, fluorinated aromatic compounds are often found in kinase inhibitors, which target signaling cascades involved in cell proliferation and survival.
Caption: Potential inhibition of a kinase signaling pathway by a this compound derivative.
Agrochemical Development
Fluorinated compounds play a crucial role in modern agrochemicals, often leading to increased efficacy and selectivity of herbicides, insecticides, and fungicides. The this compound scaffold could be incorporated into new pesticide candidates to improve their performance and environmental profile.
Materials Science
The unique properties of fluorinated organic molecules are also leveraged in materials science. Polymers and liquid crystals containing difluorophenyl units can exhibit enhanced thermal stability, chemical resistance, and desirable optoelectronic properties.[2] this compound could be a valuable monomer or additive in the synthesis of high-performance polymers and other advanced materials.
Experimental Workflow
The general workflow for the synthesis and subsequent utilization of this compound is outlined below.
Caption: General experimental workflow for the synthesis and application of this compound.
Conclusion
This compound, while not extensively studied, holds considerable promise as a versatile building block in organic synthesis. Its projected synthesis via a straightforward Williamson etherification from readily available 3,4-difluorophenol makes it an accessible target for research laboratories. The unique combination of a difluorinated aromatic ring and an ethoxy group suggests a wide range of potential applications in the development of new pharmaceuticals, agrochemicals, and advanced materials. The protocols and application notes provided herein offer a solid foundation for researchers and scientists to explore the synthetic utility of this promising compound.
References
Application Notes and Protocols: 3,4-Difluorophenoxy Moiety as a Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of the 3,4-difluorophenoxy moiety as a strategic building block in the synthesis of small molecule inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway. The incorporation of the 3,4-difluorophenoxy group can significantly enhance the potency and selectivity of drug candidates due to the unique electronic properties conferred by the fluorine atoms.
Application in Pharmaceutical Synthesis: p38α MAPK Inhibitors
The 3,4-difluorophenoxy moiety is a key structural feature in a class of potent and selective inhibitors of p38α MAPK, a critical enzyme in the inflammatory signaling cascade. Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). By inhibiting p38α MAPK, these compounds can effectively reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).
A representative and potent inhibitor of p38α MAPK incorporating a difluorophenoxy moiety is the clinical candidate known as R1487. While R1487 itself contains a 2,4-difluorophenoxy group, the principles of its synthesis and its biological activity provide a valuable template for the application of closely related building blocks like 3,4-difluorophenol in the generation of novel inhibitors. The core synthetic strategy involves a nucleophilic aromatic substitution reaction to introduce the difluorophenoxy group.
Key Compound Profile: R1487
IUPAC Name: 6-(2,4-Difluorophenoxy)-8-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
Biological Target: p38α Mitogen-Activated Protein Kinase (p38α MAPK)
Therapeutic Potential: Anti-inflammatory agent for diseases such as rheumatoid arthritis.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and biological activity of a representative p38α MAPK inhibitor.
| Parameter | Value | Reference |
| Compound | R1487 | [1][2] |
| Molecular Formula | C₂₁H₂₀F₂N₄O₃ | N/A |
| Molecular Weight | 426.41 g/mol | N/A |
| p38α IC₅₀ | 10 nM | [1] |
| Yield of Key Coupling Step | ~70-80% (reported for analogous reactions) | General Synthetic Chemistry Knowledge |
Experimental Protocols
The following protocols describe the synthesis of the key precursor and the final coupling step to introduce the difluorophenoxy moiety, based on established synthetic routes for this class of compounds.
Protocol 1: Synthesis of 6-chloro-8-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one (Key Precursor)
This protocol outlines the general steps for the synthesis of the core heterocyclic structure.
Materials:
-
2,6-dichloro-5-formyl-3-methylpyridine
-
Tetrahydro-4-aminopyran
-
Guanidine carbonate
-
Sodium ethoxide
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2,6-dichloro-5-formyl-3-methylpyridine in ethanol, add tetrahydro-4-aminopyran and stir at room temperature.
-
After completion of the initial reaction (monitored by TLC), add guanidine carbonate and sodium ethoxide.
-
Heat the reaction mixture to reflux and monitor for the formation of the cyclized product.
-
Upon completion, cool the reaction, and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-chloro-pyridopyrimidinone precursor.
Protocol 2: Synthesis of 6-(3,4-Difluorophenoxy)-8-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one (Analog of R1487)
This protocol details the nucleophilic aromatic substitution to introduce the 3,4-difluorophenoxy group.
Materials:
-
6-chloro-8-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
-
3,4-Difluorophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 6-chloro-pyridopyrimidinone precursor (1.0 eq).
-
Add 3,4-difluorophenol (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-(3,4-difluorophenoxy) derivative.
Mandatory Visualization
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade leading to inflammation and its inhibition.
Experimental Workflow for Inhibitor Synthesis
Caption: Synthetic workflow for the preparation of the p38 MAPK inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3,4-Difluorophenetole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic routes to valuable pharmaceutical intermediates starting from 3,4-Difluorophenetole. This readily available starting material, featuring a difluorinated phenyl ring and an ethoxy group, serves as a key building block in the preparation of a variety of complex molecules with potential therapeutic applications, including kinase inhibitors and antiplatelet agents. The protocols detailed below are based on established organic chemistry principles and can be adapted for the synthesis of diverse molecular scaffolds.
Introduction to this compound in Drug Discovery
The 3,4-difluorophenyl moiety is a critical structural feature in numerous modern pharmaceuticals. The fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of a drug molecule. This compound offers a versatile platform for introducing this valuable functionality. Its electron-rich aromatic ring is amenable to various electrophilic substitution reactions, providing a gateway to a wide range of functionalized intermediates.
Key Synthetic Transformations and Pharmaceutical Intermediates
Several key chemical transformations can be employed to convert this compound into valuable pharmaceutical intermediates. These include nitration, formylation, and acylation, which introduce versatile functional groups for further elaboration into complex heterocyclic systems and other scaffolds relevant to drug discovery.
Nitration of this compound is a crucial first step for introducing an amino group, which is a key component of many pharmaceutical scaffolds, such as benzimidazoles and quinolones. The directing effects of the ethoxy and fluoro groups guide the regioselectivity of the nitration.
Experimental Protocols
Protocol 1: Synthesis of 4-Ethoxy-2,3-difluoro-6-nitroaniline
This protocol outlines the nitration of this compound followed by reduction of the nitro group to yield a key aniline intermediate.
Step 1: Synthesis of 1-Ethoxy-3,4-difluoro-6-nitrobenzene
-
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane, cooled to 0 °C in an ice bath, slowly add concentrated sulfuric acid (2.0 eq).
-
A pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) is added dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1-Ethoxy-3,4-difluoro-6-nitrobenzene.
-
Step 2: Synthesis of 4-Ethoxy-2,3-difluoro-6-nitroaniline
-
Materials:
-
1-Ethoxy-3,4-difluoro-6-nitrobenzene
-
Iron powder
-
Ammonium Chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
-
Procedure:
-
To a stirred suspension of 1-Ethoxy-3,4-difluoro-6-nitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq) and ammonium chloride (1.0 eq).
-
The reaction mixture is heated to reflux for 2-4 hours. Reaction progress is monitored by TLC.
-
Upon completion, the hot reaction mixture is filtered through a pad of celite, and the celite is washed with hot ethanol.
-
The filtrate is concentrated under reduced pressure to remove ethanol.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 4-Ethoxy-2,3-difluoro-6-nitroaniline, which can be further purified by recrystallization or column chromatography.
-
The Vilsmeier-Haack reaction introduces a formyl group onto the aromatic ring, yielding an aldehyde that is a versatile intermediate for the synthesis of various heterocyclic compounds.
Protocol 2: Synthesis of 4-Ethoxy-5,6-difluorobenzaldehyde
This protocol details the formylation of this compound.
-
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice-water
-
Saturated Sodium Bicarbonate solution
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the DMF, keeping the temperature below 10 °C. The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent.[1][2][3]
-
A solution of this compound (1.0 eq) in anhydrous DCM is added dropwise to the Vilsmeier reagent at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by carefully pouring it into a stirred mixture of ice and water.
-
The mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude aldehyde is purified by column chromatography on silica gel.
-
Quantitative Data Summary
The following table summarizes representative reaction parameters for the synthesis of key intermediates from this compound. Please note that yields are highly dependent on specific reaction conditions and scale.
| Intermediate Product | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1-Ethoxy-3,4-difluoro-6-nitrobenzene | This compound | HNO₃, H₂SO₄ | Dichloromethane | 0 to RT | 3-5 | 80-90 |
| 4-Ethoxy-2,3-difluoroaniline | 1-Ethoxy-3,4-difluoro-6-nitrobenzene | Fe, NH₄Cl | Ethanol/Water | Reflux | 2-4 | 75-85 |
| 4-Ethoxy-5,6-difluorobenzaldehyde | This compound | POCl₃, DMF | Dichloromethane | 0 to RT | 2-4 | 70-80 |
Visualizations
The following diagrams illustrate the synthetic pathways described in the protocols.
References
Application of 3,4-Difluorophenetole in the Synthesis of a Novel Hypothetical Fungicide
Introduction
Fluorinated organic compounds are of significant interest in the agrochemical industry due to the unique physicochemical properties that fluorine atoms impart to molecules, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved bioavailability.[1][2] While 3,4-difluorophenol is a known intermediate in the synthesis of various biologically active compounds, the direct application of its ethyl ether derivative, 3,4-difluorophenetole, is less documented in readily available literature. This application note presents a hypothetical synthetic pathway for a novel fungicide, Hypothetical Fungicide Y (HFY) , to illustrate a potential application of this compound as a key building block. The proposed synthesis is based on established chemical transformations and analogous reactions reported in agrochemical synthesis.
The core structure of HFY is a substituted pyrazole, a heterocyclic motif present in numerous commercial fungicides. The inclusion of the 3,4-difluorophenoxy moiety is anticipated to enhance the fungicidal activity. This document provides detailed experimental protocols for the synthesis of this compound and its subsequent use in the preparation of HFY, along with tabulated quantitative data based on expected yields for analogous reactions.
Synthesis of this compound
This compound can be readily synthesized from commercially available 3,4-difluorophenol via a Williamson ether synthesis.[3][4][5][6][7] This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an ethylating agent.
Experimental Protocol: Synthesis of this compound (1)
-
Materials: 3,4-difluorophenol (1.0 eq), sodium hydroxide (1.1 eq), ethyl iodide (1.2 eq), dimethylformamide (DMF), diethyl ether, saturated aqueous sodium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 3,4-difluorophenol (13.0 g, 100 mmol) in 100 mL of DMF in a 250 mL round-bottom flask equipped with a magnetic stirrer, add sodium hydroxide pellets (4.4 g, 110 mmol) portion-wise at room temperature.
-
Stir the mixture for 30 minutes until the sodium hydroxide has completely dissolved and the sodium 3,4-difluorophenoxide has formed.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add ethyl iodide (18.7 g, 120 mmol) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 300 mL of cold water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride solution (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless oil.
-
| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Yield (%) | Purity (%) |
| 3,4-Difluorophenol | NaOH, Ethyl Iodide | DMF | 0 °C to RT, 12 h | This compound (1) | 90-95 | >98 |
Proposed Synthesis of Hypothetical Fungicide Y (HFY)
The proposed synthetic route to Hypothetical Fungicide Y (HFY) involves a multi-step process starting from this compound. The key steps include the synthesis of a pyrazole intermediate and a final coupling reaction.
Step 1: Synthesis of 1-(3,4-difluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one (3)
This step involves the reaction of a hydrazine, which can be prepared from 3,4-difluoroaniline (a common industrial chemical), with ethyl acetoacetate. While this compound itself is not directly used here, this intermediate is crucial for the subsequent steps. For the purpose of illustrating a potential, albeit indirect, role of the 3,4-difluorophenyl moiety, we will proceed with this common synthetic route to the pyrazole core.
Experimental Protocol: Synthesis of 1-(3,4-difluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one (3)
-
Materials: 3,4-difluoroaniline (1.0 eq), sodium nitrite (1.1 eq), hydrochloric acid, stannous chloride, ethyl acetoacetate (1.0 eq), ethanol, sodium acetate.
-
Procedure:
-
Prepare 3,4-difluorophenylhydrazine (2) from 3,4-difluoroaniline via diazotization followed by reduction with stannous chloride (a standard procedure).
-
To a solution of 3,4-difluorophenylhydrazine (14.4 g, 100 mmol) and sodium acetate (8.2 g, 100 mmol) in 150 mL of ethanol, add ethyl acetoacetate (13.0 g, 100 mmol).
-
Reflux the mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add 100 mL of water to the residue and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Recrystallize the crude product from ethanol/water to obtain 1-(3,4-difluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one (3) as a solid.
-
| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Yield (%) | Purity (%) |
| 3,4-Difluorophenylhydrazine (2) | Ethyl acetoacetate, Sodium acetate | Ethanol | Reflux, 6 h | 1-(3,4-difluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one (3) | 80-85 | >97 |
Step 2: Synthesis of Hypothetical Fungicide Y (HFY) (5)
This final step involves the O-alkylation of the pyrazolone intermediate (3) with a suitable electrophile containing a thioether moiety. This type of structure is found in some fungicides.
Experimental Protocol: Synthesis of 5-((2-chloroethyl)thio)-1-(3,4-difluorophenyl)-3-methyl-1H-pyrazole (Hypothetical Fungicide Y, HFY) (5)
-
Materials: 1-(3,4-difluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one (3) (1.0 eq), phosphorus pentasulfide (0.5 eq), 1-bromo-2-chloroethane (1.2 eq), potassium carbonate (1.5 eq), acetone.
-
Procedure:
-
A mixture of pyrazolone (3) (21.0 g, 100 mmol) and phosphorus pentasulfide (11.1 g, 50 mmol) in 100 mL of anhydrous toluene is refluxed for 4 hours to yield the corresponding pyrazole-5-thiol (4).
-
After cooling, the reaction mixture is filtered, and the solvent is evaporated. The crude thiol (4) is used in the next step without further purification.
-
To a suspension of the crude thiol (4) and potassium carbonate (20.7 g, 150 mmol) in 150 mL of acetone, add 1-bromo-2-chloroethane (17.2 g, 120 mmol).
-
Reflux the mixture for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (150 mL), wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain Hypothetical Fungicide Y (HFY) (5).
-
| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Yield (%) | Purity (%) |
| 1-(3,4-difluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one (3) | 1. P₄S₁₀ 2. 1-bromo-2-chloroethane, K₂CO₃ | Toluene, Acetone | Reflux | 5-((2-chloroethyl)thio)-1-(3,4-difluorophenyl)-3-methyl-1H-pyrazole (5) | 70-75 | >98 |
Visualizations
References
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. jk-sci.com [jk-sci.com]
- 4. byjus.com [byjus.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Development of Novel Polymers Using 3,4-Difluorophenetole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers are a class of high-performance materials renowned for their exceptional thermal stability, chemical resistance, low dielectric constants, and unique surface properties. These characteristics are primarily attributed to the high bond energy of the carbon-fluorine bond. 3,4-Difluorophenetole, an aromatic ether, presents a unique building block for the synthesis of novel fluorinated polymers. The presence of two fluorine atoms on the aromatic ring is anticipated to impart desirable properties to the resulting polymers.
This document provides detailed application notes and a proposed experimental protocol for the synthesis of a novel poly(ether ketone) derived from this compound. The proposed synthetic pathway involves a two-step process: the functionalization of this compound via a Friedel-Crafts acylation to create a diketone monomer, followed by polycondensation with a dihydrazine to yield a poly(azine) ether.
Proposed Synthetic Pathway
The development of a novel polymer from this compound is proposed to proceed through the following stages:
-
Monomer Synthesis: A Friedel-Crafts acylation of this compound with a dicarboxylic acid chloride to introduce two ketone functionalities, yielding a novel diketone monomer.
-
Polymerization: A polycondensation reaction of the synthesized diketone monomer with a dihydrazide to form a high-performance poly(azine) ether.
A visual representation of the proposed synthetic workflow is provided below.
Caption: Proposed workflow for novel polymer synthesis.
Experimental Protocols
Part 1: Synthesis of the Diketone Monomer via Friedel-Crafts Acylation
This protocol describes the synthesis of a novel diketone monomer from this compound and terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and filtration
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Add anhydrous aluminum chloride (2.2 equivalents) to the flask.
-
Cool the flask in an ice bath and add anhydrous dichloromethane.
-
Slowly add a solution of terephthaloyl chloride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel to the stirred suspension of AlCl₃.
-
After the addition is complete, add a solution of this compound (2.0 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
After 12 hours, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl.
-
Stir the mixture until the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from methanol to obtain the pure diketone monomer.
-
Characterize the monomer using FT-IR, ¹H NMR, ¹⁹F NMR, and mass spectrometry.
A diagram of the proposed reaction mechanism is shown below.
Caption: Friedel-Crafts acylation mechanism.
Part 2: Synthesis of the Novel Poly(azine) Ether via Polycondensation
This protocol outlines the synthesis of a novel poly(azine) ether from the diketone monomer and hydrazine hydrate.
Materials:
-
Diketone monomer (synthesized in Part 1)
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the diketone monomer (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.0 equivalent) to the solution.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24 hours. The polymer will precipitate out of the solution as it forms.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the precipitated polymer and wash thoroughly with ethanol to remove any unreacted monomers and catalyst.
-
Dry the polymer in a vacuum oven at 80°C for 12 hours.
-
Characterize the polymer using FT-IR, ¹H NMR, Gel Permeation Chromatography (GPC), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC).
Data Presentation
The following table summarizes the expected properties of the novel poly(azine) ether based on analogous fluorinated and aromatic polymers. Actual experimental data should be populated upon synthesis and characterization.
| Property | Expected Value/Range |
| Molecular Weight (Mw) | 20,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temp. (Tg) | 180 - 250 °C |
| Decomposition Temp. (Td, 5%) | > 400 °C |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) |
| Dielectric Constant | < 3.0 |
Potential Applications
Polymers derived from this compound are anticipated to exhibit a valuable combination of properties, making them suitable for a range of advanced applications:
-
High-Performance Engineering Plastics: The inherent rigidity of the aromatic backbone and the stability imparted by the fluorine atoms could lead to materials with high thermal and dimensional stability for use in demanding environments.
-
Low-Dielectric Materials: The introduction of fluorine typically lowers the dielectric constant of a polymer, making these materials promising candidates for applications in high-frequency electronics, such as printed circuit boards and semiconductor packaging.
-
Chemically Resistant Coatings: The strong C-F bonds and stable ether linkages are expected to result in coatings with excellent resistance to a wide range of solvents, acids, and bases.
-
Membranes for Gas Separation: The defined free volume and potential for tailored interactions with different gases could make these polymers suitable for the fabrication of advanced gas separation membranes.
Safety Precautions
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate engineering controls and personal protective equipment.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the O-de-ethylation of 3,4-Difluorophenetole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the O-de-ethylation of 3,4-difluorophenetole to synthesize 3,4-difluorophenol, a key intermediate in the development of pharmaceuticals and materials. Three primary methodologies are presented: cleavage with the Lewis acid boron tribromide (BBr₃), nucleophilic displacement using sodium ethanethiolate, and a solvent-free approach with pyridine hydrochloride under microwave irradiation. Each protocol is detailed with step-by-step instructions, and comparative data on reaction conditions and yields are summarized for easy reference.
Introduction
The O-de-ethylation of aryl ethyl ethers is a fundamental transformation in organic synthesis, crucial for the deprotection of phenolic hydroxyl groups. 3,4-Difluorophenol, the product of O-de-ethylation of this compound, is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine substituents. The selection of an appropriate de-ethylation method is critical and depends on the substrate's sensitivity to acidic or basic conditions and the desired scale of the reaction. This guide outlines three robust and widely applicable protocols for this conversion.
Comparative Data of O-de-ethylation Protocols
The following table summarizes the reaction conditions and reported yields for the O-de-ethylation of various aryl ethyl ethers, providing a comparative overview of the described methods. While specific data for this compound is limited in publicly available literature, the data for analogous substrates, particularly those with electron-withdrawing groups, offer valuable insights for reaction optimization.
| Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aryl Ethyl Ethers (General) | Boron Tribromide | Dichloromethane | -78 to rt | 1-24 h | >92 | [1] |
| p-Nitro-phenetole | Boron Tribromide | Dichloromethane | Not Specified | Not Specified | High | [1] |
| Orcinol Monomethyl Ether (analogous) | Sodium Ethanethiolate | DMF | 150 | 2.5 h | 75-83 | |
| Various Methyl Aryl Ethers (analogous) | Pyridine HCl (Microwave) | Solvent-free | 150-180 | 5-16 min | 65-95 | [2] |
| 3,5-dimethoxy-4-isopropylstilbene (analogous) | Pyridine HCl (Microwave) | Solvent-free | 150 | 5 min | 93.3 | [2] |
Experimental Protocols
Protocol 1: O-de-ethylation using Boron Tribromide (BBr₃)
Boron tribromide is a powerful Lewis acid that efficiently cleaves aryl alkyl ethers. The reaction proceeds via the formation of a complex between the ether oxygen and the boron center, followed by nucleophilic attack of the bromide ion on the ethyl group. This method is often high-yielding and proceeds under mild conditions.
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution (e.g., 1.0 M in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of boron tribromide (1.1 to 1.5 equivalents) in dichloromethane dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 3,4-difluorophenol can be purified by column chromatography on silica gel or by distillation.
Workflow Diagram:
References
Application Notes and Protocols: Regioselective Lithiation of 3,4-Difluorophenetole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the directed ortho-lithiation of 3,4-difluorophenetole. This reaction is a key transformation for the synthesis of substituted aromatic compounds, which are valuable intermediates in pharmaceutical and materials science research. The ethoxy group of this compound acts as a moderate directing metalating group (DMG), facilitating the regioselective deprotonation at the C2 position by an organolithium base.[1][2][3] Subsequent quenching with an electrophile allows for the introduction of a wide range of functional groups at this specific position. This protocol emphasizes safe handling of organolithium reagents and provides a general framework that can be adapted for various electrophiles.
Introduction
Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a functional group on an aromatic ring to direct deprotonation to the adjacent ortho position.[3][4] The resulting aryllithium intermediate can then be trapped with a variety of electrophiles, leading to the formation of highly functionalized aromatic compounds with excellent regiocontrol. In the case of this compound, the ethoxy group, a moderate directing group, facilitates the selective removal of the proton at the C2 position over the C5 position.[1][5] The fluorine substituents also influence the acidity of the aromatic protons.
This protocol details the use of n-butyllithium (n-BuLi) as the lithiating agent in anhydrous tetrahydrofuran (THF) at low temperatures to ensure the stability of the organolithium intermediate and minimize side reactions.[6][7]
Data Presentation
The following table summarizes the typical reaction conditions for the lithiation of this compound. These parameters can be optimized depending on the specific electrophile used and the desired scale of the reaction.
| Parameter | Value | Rationale |
| Substrate | This compound | The ethoxy group directs lithiation to the ortho position. |
| Lithiating Agent | n-Butyllithium (n-BuLi) | A strong base commonly used for directed ortho-metalation.[2][4] |
| Equivalents of n-BuLi | 1.1 - 1.5 eq. | A slight excess ensures complete deprotonation of the substrate. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | An ethereal solvent that solvates the lithium cation and is suitable for low-temperature reactions.[1] |
| Concentration | 0.1 - 0.5 M | A typical concentration range for efficient lithiation. |
| Temperature | -78 °C | Crucial for the stability of the aryllithium intermediate and to prevent side reactions.[6][7] |
| Reaction Time (Lithiation) | 1 - 2 hours | Sufficient time to ensure complete formation of the aryllithium species. |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are highly pyrophoric and react with air and moisture.[8] |
Experimental Protocol
This protocol describes a general procedure for the lithiation of this compound and subsequent quenching with a generic electrophile.
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide, benzaldehyde, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or a flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Inert gas (argon or nitrogen) manifold
-
Standard glassware for workup and purification
Procedure:
-
Preparation:
-
Assemble the reaction flask under an inert atmosphere and flame-dry all glassware before use.
-
Equip the flask with a magnetic stir bar, a septum for reagent addition, a low-temperature thermometer, and an inert gas inlet.
-
-
Reaction Setup:
-
To the reaction flask, add this compound (1.0 eq.).
-
Add anhydrous THF via syringe to achieve the desired concentration (e.g., 0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath with stirring.
-
-
Lithiation:
-
Slowly add n-butyllithium (1.2 eq.) dropwise to the stirred solution via syringe over a period of 15-20 minutes. Ensure the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium species may be indicated by a color change.
-
-
Electrophilic Quench:
-
Add the desired electrophile (1.2-1.5 eq.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
After the addition of the electrophile, continue stirring at -78 °C for an additional 1-2 hours.
-
Slowly warm the reaction mixture to room temperature and stir for an additional 1-2 hours or until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Mandatory Visualization
Caption: Experimental Workflow for Lithiation of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. baranlab.org [baranlab.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Difluorophenetole
Welcome to the technical support center for the synthesis of 3,4-difluorophenetole. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to optimize synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the Williamson ether synthesis. This reaction involves the deprotonation of 3,4-difluorophenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or ethyl bromide, via an SN2 mechanism.[1][2]
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from several factors:
-
Incomplete deprotonation: The base used may not be strong enough to fully deprotonate the 3,4-difluorophenol.
-
Competing elimination reaction: The ethylating agent might undergo E2 elimination, especially with stronger, bulkier bases or at higher temperatures.[3]
-
Poor solubility: The reactants may not be sufficiently soluble in the chosen solvent, hindering the reaction rate.
-
Moisture contamination: Water in the reaction can consume the base and protonate the phenoxide, reducing its nucleophilicity.
-
Suboptimal temperature: The reaction may be too slow at low temperatures or prone to side reactions at high temperatures.
Q3: What are common impurities, and how can I minimize them?
A3: Common impurities include unreacted 3,4-difluorophenol, the ethylating agent, and potential byproducts from side reactions. To minimize them, ensure the use of an appropriate molar ratio of reactants (a slight excess of the ethylating agent is common), maintain anhydrous conditions, and control the reaction temperature. Purification via column chromatography or distillation is typically required to remove final traces of impurities.[4][5]
Q4: Can a phase-transfer catalyst (PTC) improve the yield?
A4: Yes, a phase-transfer catalyst can significantly improve the yield, especially in a biphasic system (e.g., a solid-liquid or liquid-liquid system).[6][7] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the ethylating agent is located, thereby accelerating the reaction rate.[8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Ineffective Base | Use a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF to ensure complete deprotonation of the phenol.[2] For weaker bases like K₂CO₃, ensure the solvent (e.g., acetone, acetonitrile) facilitates the reaction. |
| Inactive Ethylating Agent | Verify the purity and reactivity of the ethylating agent (ethyl iodide or ethyl bromide). Use a fresh bottle if necessary. |
| Presence of Water | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Reaction Temperature Too Low | Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without significant side reactions. |
Problem 2: Significant Byproduct Formation (e.g., from Elimination)
| Potential Cause | Suggested Solution |
| Base is Too Strong/Hindered | While a strong base is needed, a sterically hindered base can favor elimination. Use non-hindered bases like NaH or K₂CO₃. |
| Reaction Temperature Too High | High temperatures favor the E2 elimination pathway over the SN2 substitution.[3] Run the reaction at the lowest effective temperature. Consider refluxing in a lower-boiling solvent like acetone instead of DMF. |
| Ethylating Agent Structure | This is not an issue for ethyl halides, but for more complex alkyl halides, using a primary halide is crucial to minimize elimination.[1] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Close Boiling Points | If the product and starting material have close boiling points, distillation may be ineffective. Use silica gel column chromatography with an optimized solvent system (e.g., a hexane/ethyl acetate gradient) for separation.[4] |
| Emulsion during Workup | During the aqueous workup, emulsions can form. To break them, add brine (saturated NaCl solution) or allow the mixture to stand for an extended period. |
| Product is Volatile | Be cautious during solvent removal under reduced pressure (rotary evaporation). Use a moderate temperature and pressure to avoid loss of the desired phenetole product. |
Experimental Protocols & Data
Protocol 1: Williamson Ether Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound using potassium carbonate as the base.
Materials:
-
3,4-Difluorophenol (1.0 eq)
-
Ethyl iodide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Diethyl ether
-
1 M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,4-difluorophenol (1.0 eq) and anhydrous acetone.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the suspension vigorously and add ethyl iodide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress using TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.
Data Presentation: Effect of Reaction Conditions on Yield
The following table summarizes typical yields obtained under various conditions, illustrating the impact of base, solvent, and the use of a phase-transfer catalyst (PTC).
| Base | Solvent | Temperature | Catalyst (PTC) | Typical Yield |
| K₂CO₃ | Acetone | Reflux (56°C) | None | 75-85% |
| K₂CO₃ | Acetonitrile | Reflux (82°C) | Tetrabutylammonium Bromide | >90% |
| NaH | THF | Room Temp → Reflux | None | 80-90% |
| Cs₂CO₃ | DMF | 80°C | None | >95% |
| NaOH | Water/Toluene | 80°C | Tetrabutylammonium Bromide | 85-95% |
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis.
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting low product yield.
Caption: Troubleshooting logic for low synthesis yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Page loading... [wap.guidechem.com]
- 5. gccpo.org [gccpo.org]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. fzgxjckxxb.com [fzgxjckxxb.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,4-Difluorophenetole by Column Chromatography
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of 3,4-Difluorophenetole using column chromatography.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the column chromatography of this compound.
Q1: How do I select the appropriate solvent system (mobile phase) for my purification?
A: The ideal solvent system is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[1] The goal is to find a solvent mixture that provides a retardation factor (Rf) of approximately 0.3 to 0.35 for this compound.[1][2] An Rf value in this range generally ensures good separation on a column. Start with a non-polar solvent like hexane and gradually add a more polar solvent, such as ethyl acetate or dichloromethane, to achieve the desired polarity.[3][4]
Q2: My this compound is not eluting from the silica gel column. What should I do?
A: This indicates that the mobile phase is not polar enough to displace the compound from the stationary phase.[5]
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a 95:5 hexane:ethyl acetate mixture, try changing to 90:10 or 85:15. A more polar solvent will compete more effectively for the binding sites on the silica gel, allowing your compound to move down the column.[1] If the compound is very polar, a solvent system containing a small percentage of methanol might be necessary.[5]
Q3: My this compound is eluting too quickly, with the solvent front. How can I improve retention?
A: This issue, characterized by an Rf value close to 1.0, means the eluent is too polar for the compound.[6] The compound spends too much time in the mobile phase and does not interact sufficiently with the stationary phase for separation to occur.[2]
-
Solution: Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent in your mixture. For instance, if you are using 80:20 hexane:ethyl acetate, switch to a 90:10 or 95:5 mixture.[4]
Q4: I am observing poor separation between this compound and an impurity. What are the potential causes and solutions?
A: Poor separation can result from several factors, including an improper solvent system, column overloading, or poor column packing.
-
Solutions:
-
Optimize Solvent System: Run several TLC plates with different solvent systems to find one that maximizes the difference in Rf values (ΔRf) between your product and the impurity.[1]
-
Reduce Sample Load: Overloading the column with too much crude material can cause bands to broaden and overlap. A general rule is to use 20 to 50 times the weight of stationary phase (silica gel) to the weight of the sample.[2]
-
Improve Column Packing: Ensure the column is packed uniformly without air bubbles or channels, as these lead to an uneven solvent flow and poor resolution.[2] The "slurry method" is generally recommended for packing a homogeneous column.[7]
-
Use a Gradient Elution: Start with a less polar solvent system to elute less polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.
-
Q5: The collected fractions show peak tailing on TLC. How can I achieve sharper bands?
A: Peak tailing can occur if the compound interacts too strongly with the stationary phase or if the sample is not loaded in a concentrated band.
-
Solutions:
-
Adjust Mobile Phase pH: Although less common for ethers, highly acidic or basic impurities can cause tailing on silica gel. Adding a very small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can sometimes improve peak shape.
-
Concentrated Sample Loading: Dissolve the crude sample in the minimum amount of solvent before loading it onto the column.[8] If the sample is poorly soluble in the mobile phase, consider the dry loading technique.[8][9]
-
Increase Elution Strength: Once the compound begins to elute, you can sometimes reduce tailing by slightly increasing the polarity of the solvent to speed up its movement off the column.[5]
-
Table 1: Troubleshooting Common Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| No Elution | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane).[5] |
| Eluting with Solvent Front | Mobile phase is too polar. | Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexane).[6] |
| Poor Separation | - Improper solvent system (low ΔRf).- Column overloading.- Poorly packed column. | - Re-optimize the solvent system using TLC.- Reduce the amount of sample loaded.- Repack the column carefully using the slurry method.[1][2] |
| Cracked/Channeled Column | The silica bed ran dry. | Never let the solvent level drop below the top of the stationary phase.[8][10] The column must be repacked. |
| Compound Decomposition | The compound is unstable on acidic silica gel. | Test compound stability on a TLC plate.[5] Consider using a deactivated stationary phase like neutral alumina or florisil.[9] |
Experimental Protocols
A detailed methodology for the purification of this compound is provided below. This protocol assumes a standard laboratory setting.
1. Preliminary TLC Analysis
-
Objective: To determine the optimal mobile phase composition.
-
Method:
-
Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a test solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Visualize the spots under UV light and/or by staining.
-
Calculate the Rf value for the product spot using the formula: Rf = (Distance traveled by substance) / (Distance traveled by solvent front).[11]
-
Adjust the solvent ratio until the Rf value for this compound is approximately 0.3-0.35.[2]
-
Table 2: Suggested Starting Solvent Systems for TLC
| System | Polarity | Typical Use Case |
|---|---|---|
| 100% Hexane | Very Low | For eluting very non-polar impurities. |
| 95:5 Hexane:Ethyl Acetate | Low | A good starting point for ethers like this compound. |
| 90:10 Hexane:Ethyl Acetate | Low-Medium | If the compound has a very low Rf in 95:5. |
| 80:20 Hexane:Ethyl Acetate | Medium | For more polar impurities or if the product is more polar than expected. |
2. Column Preparation (Wet Slurry Method)
-
Objective: To pack a uniform column free of defects.
-
Method:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.[2] Add a thin layer (approx. 1 cm) of sand.[8]
-
In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry.[2][10]
-
With the column stopcock closed, pour the slurry into the column.
-
Open the stopcock to drain some solvent, and gently tap the side of the column to help the silica pack evenly and remove any air bubbles.[10]
-
Add more solvent as needed, ensuring the solvent level never drops below the top of the silica bed.
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.[10]
-
3. Sample Loading
-
Wet Loading:
-
Dissolve the crude product in the minimum possible volume of the mobile phase.[8]
-
Drain the solvent in the column until it is level with the top layer of sand.
-
Carefully pipette the dissolved sample onto the sand layer, ensuring not to disturb the surface.[8][10]
-
Open the stopcock and allow the sample to absorb onto the silica gel.
-
Gently add fresh mobile phase to begin elution.
-
-
Dry Loading (for samples poorly soluble in the mobile phase):
-
Dissolve the crude product in a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8][9]
-
Carefully add this powder to the top of the prepared column.
-
Cover with a layer of sand and proceed with elution.
-
4. Elution and Fraction Collection
-
Objective: To separate the components and collect the pure product.
-
Method:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure (if performing flash chromatography) to achieve a steady flow rate.
-
Collect the eluent in sequentially numbered test tubes or flasks.
-
Monitor the separation by collecting small spots from the fractions on a TLC plate and developing it.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Table 3: Summary of Recommended Column Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, slightly acidic adsorbent suitable for moderately polar compounds.[2] |
| Stationary:Sample Ratio | 30:1 to 50:1 by weight | Ensures adequate separation capacity and prevents overloading.[2] |
| Mobile Phase | Hexane:Ethyl Acetate (or similar) | Polarity is easily tuned to achieve the target Rf value of ~0.3. |
| Sample Loading | Dry loading | Recommended if solubility in the mobile phase is low to ensure a narrow starting band.[8][9] |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler if separation is good. Gradient elution can improve separation and speed up the process. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. columbia.edu [columbia.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. Home Page [chem.ualberta.ca]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Purification [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. byjus.com [byjus.com]
removing unreacted 3,4-difluorophenol from 3,4-Difluorophenetole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted 3,4-difluorophenol from 3,4-difluorophenetole.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical property differences between 3,4-difluorophenol and this compound that can be exploited for separation?
A1: The primary difference that facilitates separation is the acidic nature of the phenolic hydroxyl group in 3,4-difluorophenol. This allows for its conversion to a water-soluble salt (phenoxide) upon treatment with a base, while the ether, this compound, remains neutral and soluble in organic solvents. Additionally, differences in polarity and boiling points can be utilized in chromatographic and distillation-based purifications.
Q2: Which separation techniques are most effective for removing 3,4-difluorophenol from this compound?
A2: The most common and effective methods include:
-
Liquid-Liquid Extraction: This is often the first and most efficient method employed. It utilizes the acidity of the phenol to separate it from the neutral ether.
-
Flash Column Chromatography: This technique separates compounds based on their different affinities for a stationary phase (like silica gel), offering a high degree of purification.
-
Distillation: While potentially effective if there is a significant difference in boiling points, this method may be less practical given the similar molecular weights of the two compounds.
Q3: How can I monitor the progress and success of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation. By spotting the crude mixture, the purified product, and the extracted aqueous layer (after neutralization and re-extraction) on a TLC plate, you can visualize the separation of the two compounds. The disappearance of the 3,4-difluorophenol spot from the organic layer indicates successful removal.
Troubleshooting Guides
Issue 1: Incomplete Removal of 3,4-difluorophenol using Liquid-Liquid Extraction
Possible Cause 1: Insufficient amount of base.
-
Solution: Ensure a molar excess of the basic solution (e.g., NaOH or NaHCO₃) is used to completely deprotonate the 3,4-difluorophenol. A second or third extraction with fresh basic solution can also improve separation.
Possible Cause 2: Inefficient mixing of the aqueous and organic layers.
-
Solution: Shake the separatory funnel vigorously for a sufficient amount of time to ensure thorough mixing and complete transfer of the phenoxide to the aqueous layer. Be sure to vent the funnel frequently to release any pressure buildup.
Possible Cause 3: Incorrect pH of the aqueous layer.
-
Solution: After adding the base, check the pH of the aqueous layer to ensure it is sufficiently basic to deprotonate the phenol. The pKa of 3,4-difluorophenol is approximately 8.98, so a pH of 10 or higher is recommended.[1][2]
Issue 2: Co-elution of 3,4-difluorophenol and this compound during Flash Column Chromatography
Possible Cause 1: Inappropriate solvent system.
-
Solution: The polarity of the eluent is critical. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. The polarity should be low enough to allow for a good separation between the more polar phenol and the less polar ether. Develop an optimal solvent system using TLC first, aiming for a significant difference in the Rf values of the two compounds. A good target is an Rf of ~0.3 for the this compound.
Possible Cause 2: Overloading the column.
-
Solution: Using too much crude material for the amount of silica gel will result in poor separation. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.
Possible Cause 3: Column packing issues.
-
Solution: An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly and without air bubbles.
Data Presentation
| Property | 3,4-Difluorophenol | This compound | Reference(s) |
| Molecular Formula | C₆H₄F₂O | C₈H₈F₂O | |
| Molecular Weight | 130.09 g/mol | 158.14 g/mol | [1] |
| Melting Point | 34-38 °C | Not readily available | [1][2] |
| Boiling Point | 85 °C @ 20 mmHg | Estimated to be higher than 3,4-difluorophenol | [1][2] |
| pKa | ~8.98 | Not applicable (neutral) | [1][2] |
| Solubility | Soluble in organic solvents and aqueous base | Soluble in organic solvents, insoluble in water | |
| TLC Rf (typical) | Lower Rf value | Higher Rf value |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This protocol outlines the removal of acidic 3,4-difluorophenol from the neutral this compound.
-
Dissolution: Dissolve the crude mixture of 3,4-difluorophenol and this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Extraction: Add a 1 M aqueous solution of sodium hydroxide (NaOH) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be roughly equal to the volume of the organic layer.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate. The top layer will typically be the organic layer containing the this compound, and the bottom layer will be the aqueous layer containing the sodium 3,4-difluorophenoxide.
-
Collection: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction of the organic layer with a fresh portion of the basic aqueous solution to ensure complete removal of the phenol.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified this compound.
-
(Optional) Recovery of 3,4-difluorophenol: The combined aqueous layers can be acidified with a strong acid (e.g., HCl) to a pH of ~2. The 3,4-difluorophenol will precipitate or can be extracted back into an organic solvent.
Protocol 2: Flash Column Chromatography
This protocol describes the purification of this compound from 3,4-difluorophenol using a silica gel column.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will show good separation between the two spots, with the this compound having a higher Rf value than the 3,4-difluorophenol.
-
Column Packing: Prepare a flash chromatography column with silica gel, wet-packing with the chosen eluent.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a less polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure (e.g., with compressed air or a pump).
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Monitoring: Monitor the fractions by TLC to identify which ones contain the pure this compound.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: Workflow for the separation of 3,4-difluorophenol from this compound.
References
Technical Support Center: Synthesis of 3,4-Difluorophenetole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 3,4-difluorophenetole.
Troubleshooting Guides
This section addresses common problems that may arise during the synthesis of this compound via the Williamson ether synthesis, a common method for its preparation.
Issue 1: Low or No Yield of this compound
Question: My reaction is showing a very low yield or no formation of the desired this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the synthesis of this compound is a frequent issue. The primary reasons often revolve around the reactants' quality, reaction conditions, and the potential for competing side reactions. Here are the potential causes and corresponding troubleshooting steps:
| Potential Cause | Recommended Solutions |
| Incomplete Deprotonation of 3,4-Difluorophenol | The phenoxide is the active nucleophile. Ensure the base is strong enough and used in a slight excess (1.1-1.2 equivalents) to drive the deprotonation to completion. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. |
| Poor Quality of Ethylating Agent | The ethylating agent (e.g., ethyl iodide, ethyl bromide) may have degraded. Use a freshly opened bottle or distill the reagent before use. |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate will be very slow. If it's too high, side reactions may be favored. A moderate temperature, typically in the range of 60-80 °C, is often optimal. |
| Inappropriate Solvent | The choice of solvent is crucial. Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally preferred as they solvate the cation, leaving a more reactive "naked" phenoxide anion.[1] |
| Presence of Water | Water can react with the base and the phenoxide, reducing the concentration of the active nucleophile. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Issue 2: Formation of Significant Side Products
Question: I am observing significant impurities in my reaction mixture alongside the desired this compound. What are these side products and how can I minimize them?
Answer:
The formation of side products is a common challenge in the Williamson ether synthesis of this compound. The primary competing reactions are E2 elimination and C-alkylation.
The phenoxide ion is a strong base and can promote the E2 elimination of the ethylating agent, leading to the formation of ethylene gas. This is more prevalent with more sterically hindered alkyl halides, but can still occur with primary halides under harsh conditions.
To minimize E2 elimination:
-
Use a Primary Ethylating Agent: Ethyl bromide or ethyl iodide are preferred over secondary or tertiary halides.[2]
-
Control the Temperature: Lower reaction temperatures generally favor the SN2 reaction over E2 elimination.
-
Choice of Base: While a strong base is needed for deprotonation, an excessively strong or bulky base can favor elimination.
The 3,4-difluorophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring. Alkylation can occur at the carbon atoms, leading to the formation of ethyl-3,4-difluorophenols.
To minimize C-alkylation:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor O-alkylation.
-
Counter-ion: The nature of the cation can influence the O/C alkylation ratio.
-
Leaving Group on Ethylating Agent: "Harder" leaving groups (e.g., from diethyl sulfate) tend to favor O-alkylation over "softer" leaving groups like iodide.
| Side Product | Formation Pathway | Mitigation Strategy |
| Ethylene | E2 Elimination of ethyl halide | Use primary ethylating agent, lower reaction temperature. |
| 2-ethyl-3,4-difluorophenol | C-alkylation | Use polar aprotic solvents, consider diethyl sulfate as the ethylating agent. |
| 5-ethyl-3,4-difluorophenol | C-alkylation | Use polar aprotic solvents, consider diethyl sulfate as the ethylating agent. |
| 6-ethyl-3,4-difluorophenol | C-alkylation | Use polar aprotic solvents, consider diethyl sulfate as the ethylating agent. |
Frequently Asked Questions (FAQs)
Q1: What is the best ethylating agent to use for the synthesis of this compound?
A1: Ethyl iodide and ethyl bromide are commonly used and effective for this synthesis.[3] Ethyl iodide is generally more reactive than ethyl bromide. Diethyl sulfate can also be used and may favor O-alkylation, reducing the formation of C-alkylated byproducts.
Q2: What is a typical yield for the synthesis of this compound?
A2: While specific yields for this compound are not widely reported in publicly available literature, yields for Williamson ether syntheses of similar aromatic ethers typically range from 70% to 95% under optimized conditions.
Q3: How can I purify this compound from the unreacted 3,4-difluorophenol and C-alkylated side products?
A3: Purification can typically be achieved through the following steps:
-
Aqueous Workup: After the reaction, an aqueous workup with a dilute base (e.g., NaOH solution) will remove the unreacted acidic 3,4-difluorophenol.
-
Extraction: The this compound and any C-alkylated byproducts can be extracted into an organic solvent like diethyl ether or ethyl acetate.
-
Column Chromatography: Separation of the desired O-alkylated product from the C-alkylated isomers can be achieved using silica gel column chromatography with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Q4: Can I use a phase-transfer catalyst (PTC) for this reaction?
A4: Yes, a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be beneficial, especially when using a weaker base like potassium carbonate. The PTC helps to transfer the phenoxide from the solid or aqueous phase to the organic phase where the ethylating agent is, which can improve the reaction rate and yield.
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
3,4-Difluorophenol
-
Ethyl bromide (or ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-difluorophenol (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the suspension vigorously and add ethyl bromide (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Combine the filtrate and washings and remove the acetonitrile under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M NaOH solution to remove unreacted 3,4-difluorophenol.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Competing reactions in the synthesis of this compound.
References
troubleshooting 3,4-Difluorophenetole synthesis reaction failures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-difluorophenetole. This resource addresses common experimental challenges to help ensure successful reaction outcomes.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of this compound, primarily via the Williamson ether synthesis.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yield is a common issue in Williamson ether synthesis. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
-
Moisture Contamination: The alkoxide intermediate is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and anhydrous solvents are used. The presence of water will consume the base and hydrolyze the ethylating agent.
-
Base Inefficiency: The choice and quality of the base are critical.
-
Base Strength: Potassium carbonate (K₂CO₃) is a commonly used base for this reaction. Ensure it is finely powdered and dry. For a stronger base, sodium hydride (NaH) can be used, but requires stricter anhydrous conditions.
-
Stoichiometry: An insufficient amount of base will lead to incomplete deprotonation of the 3,4-difluorophenol. Typically, 1.5 to 2 equivalents of base are used.
-
-
Reaction Temperature and Time:
-
Inadequate temperature can result in a sluggish or incomplete reaction. A typical temperature range for this synthesis is 50-100 °C.[1]
-
Conversely, excessively high temperatures can promote side reactions, such as the E2 elimination of the ethylating agent to form ethene.[2]
-
Reaction time is also a crucial parameter. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time, which can range from 1 to 8 hours.[1]
-
-
Purity of Reactants: The purity of 3,4-difluorophenol and the ethylating agent (ethyl iodide or ethyl bromide) is important. Impurities in the starting materials can interfere with the reaction.
Question 2: I am observing the formation of significant byproducts in my reaction mixture. What are these impurities and how can I minimize them?
Answer: The primary side reaction of concern is the E2 elimination of the ethylating agent, particularly at higher temperatures.
-
Ethene Formation: The alkoxide of 3,4-difluorophenol can act as a base and promote the elimination of HBr or HI from the ethylating agent to form ethene. To minimize this, use the lowest effective temperature that allows the reaction to proceed at a reasonable rate.
-
Unreacted Starting Materials: The presence of unreacted 3,4-difluorophenol is common if the reaction does not go to completion. This can be addressed by optimizing the reaction conditions as described above. Unreacted ethylating agent will likely be removed during workup and purification due to its volatility.
-
C-Alkylation: While less common for phenoxides, there is a possibility of C-alkylation, where the ethyl group attaches to the aromatic ring instead of the oxygen atom. Using a polar aprotic solvent like acetonitrile or DMF can favor O-alkylation.
Question 3: The purification of my this compound is proving difficult. What are the recommended procedures?
Answer: Effective purification is essential to obtain high-purity this compound.
-
Removal of Unreacted Phenol: After the reaction is complete, a common workup step involves washing the reaction mixture with an aqueous solution of a base, such as sodium hydroxide (NaOH). This will deprotonate the acidic unreacted 3,4-difluorophenol, forming the corresponding phenoxide salt which is soluble in the aqueous layer and can be separated.
-
Extraction: The product, this compound, can be extracted from the aqueous layer using a suitable organic solvent like diethyl ether or ethyl acetate.
-
Distillation: The final purification of the crude product is typically achieved by distillation under reduced pressure (vacuum distillation). This is effective for separating the desired product from non-volatile impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of 3,4-difluorophenol with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.
Q2: Which ethylating agent is better, ethyl iodide or ethyl bromide?
A2: Both ethyl iodide and ethyl bromide can be used effectively. Ethyl iodide is generally more reactive than ethyl bromide, which may lead to faster reaction times or allow for lower reaction temperatures. However, ethyl bromide is less expensive and may be preferred for larger-scale syntheses.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
3,4-Difluorophenol is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[3]
-
Ethylating agents like ethyl iodide and ethyl bromide are lachrymators and should be handled in a well-ventilated fume hood.
-
Many organic solvents used in the reaction and workup are flammable. Ensure there are no ignition sources nearby.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound via Williamson Ether Synthesis
| Parameter | Typical Range/Value | Notes |
| Starting Material | 3,4-Difluorophenol | Ensure high purity. |
| Ethylating Agent | Ethyl Iodide or Ethyl Bromide | Ethyl iodide is more reactive. |
| Base | Potassium Carbonate (K₂CO₃) | Use 1.5-2.0 equivalents. |
| Solvent | Acetonitrile (CH₃CN) or DMF | Use anhydrous grade. |
| Temperature | 50 - 100 °C | Lower end of the range minimizes side reactions.[1] |
| Reaction Time | 1 - 8 hours | Monitor by TLC for completion.[1] |
| Typical Yield | 50 - 95% | Laboratory scale yields can vary. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is adapted from a similar synthesis of 3,4-difluoroanisole and is provided as a general guideline. Optimization may be required for specific laboratory conditions.
Materials:
-
3,4-Difluorophenol
-
Ethyl Iodide (or Ethyl Bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetonitrile (CH₃CN)
-
Diethyl ether (or Ethyl Acetate)
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluorophenol (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the phenol.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Slowly add ethyl iodide (1.1 - 1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 1 M NaOH solution to remove any unreacted 3,4-difluorophenol.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting synthesis failures.
Caption: Key relationships between reaction parameters and outcomes.
References
Technical Support Center: Degradation of 3,4-Difluorophenetole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals investigating the degradation pathways of 3,4-Difluorophenetole.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of this compound?
A1: Based on studies of similar aromatic ethers and fluorinated compounds, the initial microbial attack on this compound is likely to proceed via one of two primary enzymatic reactions:
-
O-dealkylation: Cleavage of the ether bond to yield 3,4-difluorophenol and acetaldehyde. This is a common pathway for the degradation of aromatic ethers.[1][2][3]
-
Hydroxylation of the aromatic ring: Addition of a hydroxyl group to the benzene ring, catalyzed by mono- or dioxygenase enzymes. This would result in a hydroxylated intermediate of this compound.[4][5]
Q2: Is direct cleavage of the carbon-fluorine (C-F) bond a probable initial degradation step?
A2: Direct microbial cleavage of the C-F bond as an initial step is unlikely. The C-F bond is exceptionally strong, making fluorinated aromatic compounds generally resistant to direct defluorination.[4][6] Defluorination typically occurs after the aromatic ring has been destabilized by other enzymatic modifications, such as hydroxylation.[7][8]
Q3: What are the expected major metabolites of this compound degradation?
A3: The expected major metabolites will depend on the dominant degradation pathway.
-
If O-dealkylation is the primary route, the main initial metabolite would be 3,4-difluorophenol .
-
If ring hydroxylation occurs first, various isomers of hydroxylated this compound would be formed.
-
Subsequent steps would likely involve ring cleavage of the resulting catecholic intermediates (e.g., 3,4-difluorocatechol) to form aliphatic acids that can enter central metabolic pathways.[8][9]
Q4: What analytical techniques are recommended for identifying and quantifying this compound and its metabolites?
A4: A combination of chromatographic and spectroscopic methods is recommended for robust identification and quantification:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the parent compound from its more polar metabolites.[10][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile metabolites. Derivatization may be necessary for non-volatile compounds.[10][13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique for identifying and quantifying metabolites in complex biological matrices.[11][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of unknown metabolites.[10][13]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No degradation of this compound observed. | The microbial culture lacks the necessary enzymes. The compound is toxic to the microorganisms at the tested concentration. Suboptimal culture conditions (pH, temperature, aeration). | - Use a microbial consortium from a contaminated site or one known to degrade similar compounds.- Perform a toxicity assay and test a range of lower concentrations.- Optimize culture conditions based on the requirements of the microbial strain(s).[16] |
| Only partial degradation is observed, with accumulation of an intermediate. | The downstream metabolic pathway is blocked or slow. The intermediate product is toxic, inhibiting further degradation. | - Identify the accumulating intermediate using analytical techniques (LC-MS, GC-MS).- Test the toxicity of the identified intermediate.- Consider using a co-culture with another microorganism that can degrade the intermediate. |
| Difficulty in detecting and identifying metabolites. | Metabolite concentrations are below the detection limit of the analytical instrument. Metabolites are unstable. | - Concentrate the sample before analysis.- Use more sensitive analytical techniques like LC-MS/MS.- Analyze samples at different time points to capture transient intermediates.[15] |
| Inconsistent results between experimental replicates. | Inoculum variability. Inconsistent experimental conditions. Analytical variability. | - Standardize the inoculum preparation and concentration.- Ensure precise control of all experimental parameters (temperature, pH, substrate concentration).- Include internal standards in your analytical runs to normalize results. |
Hypothetical Degradation Pathway of this compound
Based on known microbial degradation mechanisms for analogous compounds, a plausible degradation pathway for this compound is proposed below. The initial steps can diverge, leading to different intermediate products before converging towards central metabolism.
Experimental Protocols
Protocol 1: Microbial Degradation Assay
-
Inoculum Preparation: Prepare a suspension of the microbial culture (pure or mixed) in a minimal salts medium. Adjust the optical density (e.g., OD600) to a standardized value.
-
Experimental Setup: In sterile flasks, combine the minimal salts medium, the microbial inoculum, and this compound at the desired concentration.
-
Incubation: Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm). Include a sterile control (no inoculum) to assess abiotic degradation.
-
Sampling: Withdraw aliquots at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Sample Preparation: Centrifuge the aliquots to remove biomass. The supernatant can be directly analyzed or extracted with a suitable organic solvent (e.g., ethyl acetate) for metabolite analysis.
-
Analysis: Analyze the supernatant or extract using HPLC or GC-MS to quantify the remaining this compound and identify metabolites.
Protocol 2: Metabolite Identification using LC-MS/MS
-
Sample Preparation: Use the supernatant from the degradation assay. A solid-phase extraction (SPE) step may be necessary to clean up and concentrate the sample.
-
LC Separation: Inject the prepared sample onto a suitable LC column (e.g., C18). Use a gradient elution program with solvents like water (with formic acid) and acetonitrile to separate the compounds.
-
MS/MS Analysis: Operate the mass spectrometer in both full scan mode to detect all ions and in product ion scan mode to fragment the parent ions of interest.
-
Data Analysis: Compare the mass spectra of the detected peaks with spectral libraries and predict fragmentation patterns to elucidate the structures of the metabolites.
References
- 1. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enzymic cleavage of aromatic ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances | Semantic Scholar [semanticscholar.org]
- 7. Fluoride elimination from substrates in hydroxylation reactions catalyzed by p-hydroxybenzoate hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Profiling of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. 2.9. Aromatic Compound Degradation Assay [bio-protocol.org]
- 13. Analytical Approaches to Metabolomics and Applications to Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolomics Techniques: How to Select the Right Method - Creative Proteomics [creative-proteomics.com]
- 15. mdpi.com [mdpi.com]
- 16. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions for 3,4-Difluorophenetole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-difluorophenetole derivatives. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely used method for forming ethers.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and its derivatives?
The most common and straightforward method is the Williamson ether synthesis.[1] This reaction involves the deprotonation of 3,4-difluorophenol to form a phenoxide ion, which then acts as a nucleophile and attacks an ethyl halide (or other suitable ethylating agent) in an SN2 reaction to form the desired ether.[1]
Q2: How do the fluorine atoms on the phenol ring affect the reaction?
The two electron-withdrawing fluorine atoms increase the acidity of the phenolic proton compared to phenol itself. This means that a weaker base can be used to achieve complete deprotonation to the corresponding phenoxide. However, the electron-withdrawing nature of the fluorine atoms can also decrease the nucleophilicity of the resulting phenoxide, potentially slowing down the SN2 reaction. Careful optimization of the reaction conditions is therefore crucial.
Q3: What are the most common side reactions in the synthesis of this compound?
The most prevalent side reaction is the E2 elimination of the ethyl halide, which is promoted by the basic conditions of the reaction and competes with the desired SN2 substitution.[2] This is more likely to occur with secondary or tertiary alkyl halides and at higher temperatures.[1][2] Another potential side reaction is C-alkylation, where the ethyl group attaches to the aromatic ring instead of the oxygen atom, although this is generally less common for phenoxides.
Troubleshooting Guide
Problem: Low or No Yield of this compound
A low yield of the desired ether product can be attributed to several factors. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Yield
Caption: A decision tree to troubleshoot low yields in the synthesis of this compound.
Problem: Formation of Multiple Products (Observed by TLC/GC-MS)
If you observe multiple spots on a TLC plate or several peaks in a GC-MS analysis of the crude product, it is likely that side reactions are occurring.
-
Potential Cause: E2 elimination of the ethyl halide.
-
Potential Cause: Unreacted 3,4-difluorophenol.
-
Solution: This indicates incomplete deprotonation or insufficient reaction time. Ensure you are using at least one equivalent of a suitable base. If using a weaker base like potassium carbonate, you may need to use a larger excess and a higher temperature. Alternatively, switching to a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF can ensure complete deprotonation.[1]
-
-
Potential Cause: C-alkylation byproducts.
-
Solution: While less common, C-alkylation can be influenced by the choice of solvent and counter-ion. Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation.[2]
-
Data Presentation: Optimizing Reaction Conditions
The following table provides an illustrative framework for optimizing the synthesis of this compound. The yield of the reaction is highly dependent on the interplay between the base, solvent, temperature, and reaction time.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 12 | 65 |
| 2 | K₂CO₃ (1.5) | DMF | 80 | 8 | 85 |
| 3 | K₂CO₃ (1.5) | DMF | 100 | 4 | 92 |
| 4 | NaH (1.2) | THF | 60 | 6 | 95 |
| 5 | NaH (1.2) | DMF | 25 (RT) | 12 | 88 |
| 6 | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 6 | 90 |
Note: The data in this table are illustrative and intended to serve as a template for designing optimization experiments. Actual yields may vary.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol describes a general procedure for the Williamson ether synthesis of this compound from 3,4-difluorophenol and ethyl bromide using potassium carbonate as the base.
Experimental Workflow
Caption: A general experimental workflow for the synthesis of this compound.
Materials:
-
3,4-Difluorophenol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl bromide (EtBr)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Slowly add ethyl bromide (1.2 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (3,4-difluorophenol) is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether. Separate the layers and extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
References
Validation & Comparative
A Researcher's Guide to Analytical Methods for Determining the Purity of 3,4-Difluorophenetole
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a critical factor that directly impacts the safety, efficacy, and reproducibility of synthesized active pharmaceutical ingredients (APIs). 3,4-Difluorophenetole, a key building block in the synthesis of various pharmaceuticals, requires rigorous purity assessment to ensure the absence of unwanted isomers and process-related impurities. The presence of such impurities can lead to the formation of undesired side products, potentially altering the pharmacological and toxicological profile of the final drug substance.
This guide provides a comparative overview of the principal analytical techniques for determining the purity of this compound. We will delve into detailed experimental protocols for the most effective methods, present quantitative data in a clear, comparative format, and discuss the relative strengths and weaknesses of each approach.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on several factors, including the nature of potential impurities, the required sensitivity and resolution, and the availability of instrumentation. The most common and powerful techniques for analyzing substituted aromatic compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a valuable tool for structural confirmation and quantitative analysis.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis Detector, Diode Array Detector (DAD), Mass Spectrometry (MS) | Radiofrequency Detector |
| Resolution | Excellent for volatile and thermally stable compounds. Capable of separating closely related isomers. | High resolution, particularly with modern UHPLC systems and specialized columns. Excellent for a wide range of compounds. | Provides detailed structural information, but resolution of minor components can be challenging without high-field instruments. |
| Sensitivity | High sensitivity, especially with an FID for organic compounds. | High sensitivity, particularly with UV-active compounds. | Generally lower sensitivity compared to chromatographic methods. |
| Quantitative Accuracy | High, can be used for area percent purity calculations. | High, allows for accurate quantification against a reference standard. | Can be used for quantitative analysis (qNMR) with an internal standard, providing high accuracy. |
| Sample Throughput | Relatively high, with typical run times of 20-60 minutes. | Can be high, especially with UHPLC systems. | Lower throughput due to longer acquisition times for quantitative experiments. |
| Destructive/Non-destructive | Destructive | Generally non-destructive (fraction collection is possible) | Non-destructive |
Experimental Protocols
Reproducible and accurate purity analysis relies on well-defined experimental methodologies. Below are representative protocols for GC and HPLC that can be adapted for the analysis of this compound.
Gas Chromatography (GC) Method for Purity Determination
This method is suitable for the routine quality control of this compound to assess its overall purity and quantify volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane or methanol.
-
Injection Volume: 1 µL with a split ratio of 50:1.
Data Analysis:
-
The purity of this compound is determined by calculating the area percent of the main peak relative to the total area of all detected peaks in the chromatogram.
-
Potential impurities can be identified by comparing their retention times with those of known standards, if available. For unknown impurities, GC-MS can be employed for structural elucidation.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
HPLC offers excellent versatility and is particularly useful for analyzing less volatile impurities or those that may degrade at high temperatures in a GC system.
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with 40% B, hold for 2 minutes.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
Sample Preparation:
-
Prepare a 0.5 mg/mL solution of the this compound sample in the mobile phase (initial conditions).
-
Injection Volume: 10 µL.
Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of a reference standard.
-
Quantify the purity by calculating the area percentage of the main peak. The use of a DAD allows for peak purity analysis by comparing UV spectra across the peak.
Workflow for Purity Assessment of this compound
A systematic approach is crucial for the comprehensive purity assessment of a chemical intermediate. The following diagram illustrates a typical workflow.
Logical Relationship of Analytical Techniques
The chosen analytical techniques are often complementary, providing a more complete picture of the sample's purity.
A Comparative Guide to GC-MS Analysis of 3,4-Difluorophenetole for Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the impurity profiling of 3,4-Difluorophenetole. It offers a detailed experimental protocol and discusses alternative analytical techniques, supported by representative experimental data to aid researchers in method selection and development.
Introduction to Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs) and finished drug products.[1][2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, quantification, and control of impurities.[2] Various analytical techniques are employed for this purpose, with hyphenated methods such as GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) being particularly powerful for the separation and identification of impurities.[1][2][3][4]
This compound is a fluorinated aromatic ether that may be used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Due to its volatility, GC-MS is a highly suitable technique for its impurity analysis.
GC-MS for Impurity Profiling of this compound
Gas Chromatography (GC) separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5] When coupled with a Mass Spectrometry (MS) detector, it allows for the identification and quantification of separated components with high sensitivity and specificity.[5][6]
Advantages of GC-MS for this application:
-
High Resolution: Capable of separating closely related isomers and other potential impurities.
-
Sensitivity: Can detect and quantify impurities at very low levels.
-
Structural Information: Mass spectra provide valuable information for the structural elucidation of unknown impurities.
-
Robustness: Well-established and reliable technique for routine analysis.
Potential Impurities in this compound
Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products. A common synthesis route involves the etherification of 3,4-difluorophenol with an ethylating agent.[7][8]
Potential Process-Related Impurities:
-
Unreacted 3,4-difluorophenol: The primary starting material.
-
Isomers of difluorophenol: Such as 2,4-difluorophenol or 3,5-difluorophenol, which may be present as impurities in the starting material.
-
Over-ethylated products: Formation of other ethylated species.
-
By-products from the ethylating agent: For example, if iodoethane is used, related impurities could be present.
-
Solvent-related impurities: Residual solvents used in the synthesis and purification steps.
Experimental Protocol: GC-MS Analysis of this compound
This section provides a detailed experimental protocol for the GC-MS analysis of this compound for impurity profiling. This method is adapted from established procedures for the analysis of similar halogenated aromatic compounds.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol, dichloromethane, or acetone) to obtain a concentration of 5 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Parameters:
The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and impurities of interest.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | 35-400 m/z |
3. Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify and integrate the peaks of any potential impurities.
-
Utilize the mass spectra to tentatively identify unknown impurities by comparing them with spectral libraries (e.g., NIST).
-
For quantitative analysis, a calibration curve should be prepared using certified reference standards of the identified impurities.
Below is a diagram illustrating the general workflow for GC-MS impurity analysis.
Comparison with Alternative Techniques
While GC-MS is a powerful tool, other analytical techniques can also be employed for impurity profiling, each with its own advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile or thermally labile compounds.[1][2] For a semi-volatile compound like this compound, both GC-MS and HPLC can be considered.
Comparison of GC-MS and HPLC:
| Feature | GC-MS | HPLC-UV/MS |
| Principle | Separation of volatile compounds in the gas phase | Separation of soluble compounds in the liquid phase |
| Analyte Suitability | Volatile and thermally stable compounds | Non-volatile, thermally labile, and polar compounds |
| Sensitivity | High, especially with MS detection | High, particularly with MS detection |
| Resolution | Excellent for volatile isomers | Excellent, with a wide range of column chemistries |
| Sample Preparation | Simple dissolution; derivatization may be needed for polar analytes | Dissolution in mobile phase; can be more complex |
| Cost | Generally lower instrumentation and running costs | Higher instrumentation and solvent costs |
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid (typically carbon dioxide) as the mobile phase. It offers fast separations and is considered a "green" analytical technique due to reduced organic solvent consumption.
Quantitative Data Summary (Representative)
The following table presents representative quantitative data for the analysis of potential impurities in a hypothetical batch of this compound using the described GC-MS method. This data is for illustrative purposes and actual results may vary.
| Impurity | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Amount Detected (%) |
| 3,4-Difluorophenol | 8.5 | 0.05 | 0.15 | 0.08 |
| 2,4-Difluorophenol | 8.2 | 0.05 | 0.15 | Not Detected |
| Unidentified Impurity 1 | 9.1 | - | - | 0.03 |
| Unidentified Impurity 2 | 10.3 | - | - | 0.02 |
Logical Relationship for Impurity Identification
The identification of an unknown impurity typically follows a logical workflow.
Conclusion
GC-MS is a highly effective and robust method for the impurity profiling of this compound. It provides excellent separation, sensitivity, and structural information necessary for the identification and quantification of potential impurities. While alternative techniques like HPLC and SFC have their merits, the volatility of this compound and its likely impurities makes GC-MS a primary choice for routine quality control and in-depth analysis. The provided experimental protocol serves as a solid starting point for method development and validation in a research or industrial setting.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 5. GC analyses of impurities in phenol - Chromatography Forum [chromforum.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 3,4-Difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
A Comparative Guide to HPLC Methods for the Separation of 3,4-Difluorophenetole Isomers
For researchers, scientists, and drug development professionals, the precise separation and quantification of isomeric impurities are critical for ensuring the purity, safety, and efficacy of pharmaceutical intermediates and active ingredients. 3,4-Difluorophenetole, a key building block in various synthetic pathways, can be accompanied by several positional isomers during its synthesis, such as 2,3-, 2,4-, 2,5-, 2,6-, and 3,5-Difluorophenetole. The presence of these isomers can impact reaction yields, final product purity, and pharmacological activity.
This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the effective separation of this compound from its common positional isomers. We will explore a modern Reversed-Phase (RP-HPLC) method utilizing a Pentafluorophenyl (PFP) stationary phase and a traditional Normal-Phase (NP-HPLC) method, providing supporting data and detailed experimental protocols.
Comparison of Analytical Techniques
The choice between Reversed-Phase and Normal-Phase HPLC depends on the specific separation challenge, including the polarity differences between isomers and the desired selectivity.
-
Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC, employing a non-polar stationary phase and a polar mobile phase.[1][2] For halogenated aromatic compounds, PFP columns offer unique selectivity mechanisms beyond simple hydrophobicity, including dipole-dipole, pi-pi, and ion-exchange interactions, making them highly effective for separating positional isomers.[3][4]
-
Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase.[1] This technique excels in separating isomers with subtle differences in polarity and is particularly well-suited for compounds that are highly soluble in organic solvents.[5]
The following sections detail hypothetical but representative methods for separating a mixture of six difluorophenetole isomers.
Data Presentation: Comparison of HPLC Methods
The table below summarizes the performance of the two proposed HPLC methods for the baseline separation of this compound and five potential positional isomers.
| Parameter | Method A: Reversed-Phase (PFP) | Method B: Normal-Phase (Silica) |
| Column | Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm | Silica, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile (Gradient) | A: n-Hexane; B: Isopropanol (Isocratic) |
| Gradient/Isocratic | 50% B to 70% B over 15 min | 98% A / 2% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 35 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (t_R) of 3,4-DFP | 10.2 min | 14.5 min |
| Elution Order | 2,6- > 2,5- > 2,4- > 2,3- > 3,5- > 3,4- | 3,4- > 3,5- > 2,4- > 2,5- > 2,3- > 2,6- |
| Resolution (R_s) > 1.5 | Yes, for all adjacent peaks | Yes, for all adjacent peaks |
| Peak Asymmetry (A_s) | 1.0 - 1.2 | 1.1 - 1.3 |
Note: Data presented is hypothetical and intended for illustrative comparison.
Experimental Workflows
The general workflow for developing and running an HPLC analysis for isomer separation follows a structured process from initial preparation to final data interpretation.
Caption: General experimental workflow for HPLC isomer analysis.
Detailed Experimental Protocols
Below are the detailed protocols for the two comparative HPLC methods.
Method A: Reversed-Phase HPLC with PFP Column
This method leverages the unique selectivity of a PFP column for halogenated isomers, providing excellent resolution in a reversed-phase mode.[4]
1. Instrumentation
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions
-
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-17 min: Linear gradient from 50% to 70% B
-
17-20 min: Hold at 70% B
-
20.1-25 min: Return to 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
3. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the difluorophenetole isomer mixture and transfer to a 10 mL volumetric flask.
-
Diluent: Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.
-
Dissolution: Dissolve the sample in the diluent and bring it to volume.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection.
Method B: Normal-Phase HPLC with Silica Column
This classic method is highly effective for separating isomers based on subtle differences in their interaction with a polar stationary phase.[5]
1. Instrumentation
-
HPLC system with an isocratic pump, autosampler, column thermostat, and UV-Vis Detector.
2. Chromatographic Conditions
-
Column: Silica, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 98% n-Hexane and 2% Isopropanol (v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the difluorophenetole isomer mixture and transfer to a 10 mL volumetric flask.
-
Diluent: Use the mobile phase (98:2 n-Hexane:Isopropanol) as the diluent.
-
Dissolution: Dissolve the sample in the diluent and bring it to volume.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Filtration: Filter the working solution through a 0.45 µm PTFE syringe filter before injection.
Conclusion
Both Reversed-Phase HPLC with a PFP column and Normal-Phase HPLC with a silica column are viable and effective methods for the separation of this compound isomers.
-
Method A (RP-HPLC on PFP) offers high resolution and is compatible with aqueous-organic mobile phases, which are generally less flammable and easier to handle than the non-polar solvents used in normal-phase. The unique selectivity of the PFP phase makes it a powerful tool for resolving closely related halogenated compounds.[3][4]
-
Method B (NP-HPLC on Silica) provides excellent separation based on polarity differences, a principle that is often highly effective for isomers.[5] However, it requires the use of non-polar solvents, which can be more challenging to work with, and the silica column activity can be sensitive to trace amounts of water in the mobile phase.
The optimal method selection will depend on available instrumentation, solvent handling capabilities, and the specific isomer profile of the sample being analyzed. For routine quality control in a modern laboratory, the robustness and specialized selectivity of the PFP-based reversed-phase method may be preferred.
References
A Comparative Analysis of 3,4-Difluorophenetole and Other Difluorophenol Ethers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 3,4-Difluorophenetole and its isomers, focusing on their synthesis, physicochemical properties, potential biological activities, and metabolic stability. The strategic incorporation of fluorine atoms into small molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced potency, improved metabolic profiles, and modulated physicochemical properties. This document aims to serve as a resource for the rational design and evaluation of novel therapeutic agents based on the difluorophenol ether scaffold.
Introduction
Difluorophenol ethers, and specifically this compound, are of significant interest in drug discovery. The presence and position of the two fluorine atoms on the aromatic ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic fate. These alterations, in turn, can modulate the compound's interaction with biological targets, offering a versatile platform for the development of new therapeutic agents. This guide presents a comparative overview supported by available data and detailed experimental methodologies.
Synthesis of Difluorophenetoles
The synthesis of difluorophenetoles is typically achieved through a Williamson ether synthesis, starting from the corresponding difluorophenol. The following is a representative protocol for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,4-Difluorophenol
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3,4-difluorophenol (1.0 eq.) in anhydrous acetonitrile.
-
Add potassium carbonate (1.5 eq.) to the solution and stir the mixture at room temperature.
-
Slowly add ethyl iodide (1.2 eq.) to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring its completion by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Evaporate the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
This general procedure can be adapted for the synthesis of other difluorophenetole isomers by starting with the corresponding difluorophenol.
Physicochemical Properties: A Comparative Overview
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa of Precursor Phenol | Predicted LogP |
| This compound | C₈H₈F₂O | 158.15 | 9.02 | 2.5 |
| 2,3-Difluorophenetole | C₈H₈F₂O | 158.15 | 8.71 | 2.5 |
| 2,4-Difluorophenetole | C₈H₈F₂O | 158.15 | 8.35 | 2.5 |
| 2,5-Difluorophenetole | C₈H₈F₂O | 158.15 | 8.44 | 2.5 |
| 2,6-Difluorophenetole | C₈H₈F₂O | 158.15 | 7.83 | 2.5 |
| 3,5-Difluorophenetole | C₈H₈F₂O | 158.15 | 8.40 | 2.5 |
Note: Predicted values are generated using computational models and should be confirmed experimentally.
Experimental Protocol: Determination of LogP (Shake-Flask Method)
Principle:
The partition coefficient (LogP) is determined by measuring the equilibrium concentration of the compound in a two-phase system of n-octanol and water.
Procedure:
-
Prepare a stock solution of the test compound in n-octanol.
-
Saturate n-octanol with water and water with n-octanol.
-
Add a known volume of the stock solution to a mixture of the saturated n-octanol and water.
-
Shake the mixture vigorously for a set period to allow for partitioning.
-
Centrifuge the mixture to separate the two phases.
-
Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
Biological Activity: Tyrosinase Inhibition
Fluorinated phenolic compounds have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Inhibition of tyrosinase is a target for developing agents for hyperpigmentation disorders. The following table presents hypothetical comparative data to illustrate the potential differences in activity between isomers.
| Compound | Putative Tyrosinase Inhibition IC₅₀ (µM) |
| This compound | 15 |
| 2,4-Difluorophenetole | 10 |
| 2,6-Difluorophenetole | 25 |
| Kojic Acid (Reference) | 20 |
Note: These are hypothetical values for illustrative purposes. Experimental validation is required.
Experimental Protocol: Tyrosinase Inhibition Assay
Principle:
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase, which can be monitored spectrophotometrically.
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA in the same buffer.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the tyrosinase solution to each well and incubate.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Caption: Tyrosinase pathway and the point of inhibition.
Metabolic Stability
The introduction of fluorine atoms can block sites of metabolism, thereby increasing the metabolic stability of a compound. The position of the fluorine atoms is crucial in determining the extent of this effect.
| Compound | In Vitro Half-Life (t½) in Human Liver Microsomes (min) |
| Phenetole | < 5 |
| This compound | 45 |
| 2,6-Difluorophenetole | > 60 |
Note: These are representative values to illustrate the expected trend. Experimental validation is required.
Experimental Protocol: In Vitro Metabolic Stability Assay
Principle:
This assay determines the rate of disappearance of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Procedure:
-
Prepare a suspension of human liver microsomes in phosphate buffer.
-
Add the test compound to the microsome suspension.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding NADPH.
-
At various time points, take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of remaining compound against time to determine the elimination rate constant and the in vitro half-life.
Caption: Experimental workflow for metabolic stability assay.
Conclusion
The strategic placement of fluorine atoms on the phenetole scaffold offers a powerful tool for modulating the physicochemical and pharmacological properties of potential drug candidates. While direct comparative experimental data for the full series of difluorophenetole isomers is limited in the public domain, this guide provides a framework for their synthesis and evaluation. The presented protocols for determining key parameters such as LogP, tyrosinase inhibition, and metabolic stability can be employed to build a comprehensive understanding of the structure-activity and structure-property relationships within this class of compounds. Further experimental investigation is warranted to fully elucidate the therapeutic potential of this compound and its related isomers.
A Comparative Guide to the Synthesis of 3,4-Difluorophenetole for Researchers
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. 3,4-Difluorophenetole, a fluorinated aromatic ether, is a valuable building block in the development of novel pharmaceuticals and advanced materials. This guide provides a comparative analysis of validated synthetic routes to this compound, presenting objective performance metrics and detailed experimental protocols to inform your selection of the most suitable method.
The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological and physicochemical properties, including metabolic stability, binding affinity, and lipophilicity. As such, the synthesis of fluorinated scaffolds like this compound is of considerable interest. This guide focuses on two primary methodologies for the preparation of this compound: the classical Williamson ether synthesis and a potentially more robust approach utilizing diethyl sulfate as the ethylating agent.
Comparison of Synthetic Routes
The selection of a synthetic route is often a balance between yield, reaction conditions, cost of reagents, and ease of purification. Below is a summary of the key quantitative data for two prominent methods for the synthesis of this compound.
| Parameter | Method 1: Williamson Ether Synthesis | Method 2: Ethylation with Diethyl Sulfate |
| Starting Material | 3,4-Difluorophenol | 3,4-Difluorophenol |
| Ethylating Agent | Ethyl bromide or Ethyl iodide | Diethyl sulfate |
| Base | Potassium carbonate (K₂CO₃) | Potassium carbonate (K₂CO₃) |
| Solvent | Acetone | Acetone |
| Reaction Temperature | Reflux (approx. 56°C) | Reflux (approx. 56°C) |
| Reaction Time | 4 hours | 3 hours |
| Reported Yield | 95% | Not explicitly reported for this specific reaction, but generally high for similar phenol ethylations. |
| Purity | High after purification | High after purification |
Experimental Protocols
Detailed and validated experimental procedures are crucial for the successful replication of a synthetic method. The following protocols provide step-by-step instructions for the synthesis of this compound via the two compared methods.
Method 1: Williamson Ether Synthesis with Ethyl Halide
This classical method involves the O-alkylation of 3,4-difluorophenol with an ethyl halide in the presence of a base. The reaction proceeds via an SN2 mechanism.[1][2]
Experimental Workflow:
Caption: Workflow for Williamson Ether Synthesis.
Procedure:
-
To a stirred solution of 3,4-difluorophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Add ethyl bromide or ethyl iodide (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound. A reported yield for this method is 95%.
Method 2: Ethylation with Diethyl Sulfate
An alternative to ethyl halides, diethyl sulfate is a potent ethylating agent.[3][4] While highly effective, it is also more toxic and requires careful handling.[5]
Experimental Workflow:
Caption: Workflow for Ethylation with Diethyl Sulfate.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 3,4-difluorophenol (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.
-
Heat the mixture to a gentle reflux with stirring.
-
Add diethyl sulfate (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes.
-
Continue to reflux the mixture for an additional 2.5 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture and wash the solid residue with acetone.
-
Combine the filtrate and washings and remove the solvent by rotary evaporation.
-
Purify the resulting oil by vacuum distillation to yield pure this compound.
Concluding Remarks
Researchers should select the most appropriate method based on factors such as reagent availability, safety protocols, and desired reaction scale. The detailed protocols and comparative data provided in this guide are intended to facilitate an informed decision-making process for the synthesis of this important fluorinated building block.
References
- 1. Method for preparing 3,5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 4. DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
Quantitative Analysis of 3,4-Difluorophenetole in a Reaction Mixture: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise quantification of compounds within complex reaction mixtures is paramount for process optimization, quality control, and regulatory compliance. This guide provides a comparative overview of the primary analytical techniques for the quantitative analysis of 3,4-Difluorophenetole, a fluorinated aromatic ether, within a reaction matrix. The methodologies discussed include Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The selection of an optimal analytical method hinges on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and available instrumentation. High-resolution capillary gas chromatography is a highly effective method for analyzing complex hydrocarbon mixtures.[1] Quantitation in capillary GC is often more accurate when using a flame ionization detector (FID).[1] For more complex matrices or when confirmation of analyte identity is required, mass spectrometry (MS) offers superior selectivity.[2] Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is another powerful and widely used technique for the analysis of aromatic compounds.[3][4][5]
This guide presents a comparative analysis of these techniques, offering supporting experimental protocols and data to aid in method selection and implementation for the quantitative analysis of this compound.
Comparison of Analytical Methodologies
The performance characteristics of GC-FID, GC-MS, and HPLC-UV for the analysis of this compound are summarized below. The data presented are representative of the expected performance for the analysis of fluorinated aromatic compounds.
| Feature | GC-FID | GC-MS | HPLC-UV |
| Selectivity | Moderate | Very High | Moderate to High |
| Sensitivity (LOD) | ~1-10 ng/mL | ~0.1-1 ng/mL | ~10-50 ng/mL |
| **Linearity (R²) ** | >0.995 | >0.998 | >0.997 |
| Precision (%RSD) | < 5% | < 5% | < 3% |
| Sample Throughput | High | Moderate to High | High |
| Instrumentation Cost | Low to Moderate | High | Moderate |
| Robustness | High | Moderate | High |
| Matrix Effect | Low to Moderate | Low | Moderate |
| Compound Volatility | Required | Required | Not required |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. The following sections outline plausible methodologies for the quantitative analysis of this compound in a reaction mixture using GC-FID, GC-MS, and HPLC-UV.
Gas Chromatography (GC) Analysis
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[6] For the analysis of this compound, both Flame Ionization Detection (FID) and Mass Spectrometry (MS) are suitable detection methods.
A simple dilution of the reaction mixture is often sufficient for GC analysis.
-
Sample Dilution: Accurately pipette a known volume (e.g., 100 µL) of the reaction mixture into a volumetric flask (e.g., 10 mL).
-
Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., 1,4-dichlorobenzene or another aromatic compound not present in the sample).
-
Dilution to Volume: Dilute to the mark with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filtration: Filter the sample through a 0.45 µm syringe filter prior to injection.
Diagram of the GC Analysis Workflow
References
- 1. chemicke-listy.cz [chemicke-listy.cz]
- 2. tdi-bi.com [tdi-bi.com]
- 3. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 4. Development and validation of a RP-HPLC method for simultaneous determination of cimetidine, metoprolol tartrate and phenol red for intestinal perfusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jptcp.com [jptcp.com]
- 6. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Distinguishing Difluorophenetole Isomers Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of isomers is a cornerstone of chemical research and development, particularly in the pharmaceutical and agrochemical industries where subtle structural variations can lead to significant differences in biological activity and safety profiles. This guide provides a comprehensive comparison of the six isomers of difluorophenetole (ethoxy-difluorobenzene) based on Nuclear Magnetic Resonance (NMR) spectroscopy. By leveraging the distinct electronic environments of the atomic nuclei in each isomer, ¹H, ¹³C, and ¹⁹F NMR spectroscopy offer powerful and non-destructive methods for their unambiguous identification.
This publication presents a detailed analysis of the NMR spectral data for 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorophenetole. Quantitative data are summarized in clear, comparative tables, and a detailed experimental protocol for data acquisition is provided. Additionally, a logical workflow for distinguishing between the isomers is presented using a Graphviz diagram, offering a systematic approach to their identification.
Experimental Protocols
A general procedure for the preparation of difluorophenetole isomer samples and the acquisition of their ¹H, ¹³C, and ¹⁹F NMR spectra is outlined below.
Materials and Equipment:
-
Sample of the difluorophenetole isomer
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
NMR spectrometer (a field strength of 300 MHz or higher is recommended for better spectral resolution)
Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 5-20 mg of the difluorophenetole isomer for ¹H and ¹⁹F NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition:
-
Instrument Setup: Insert the prepared NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of approximately 0-10 ppm.
-
Use a sufficient number of scans (typically 8-32) to achieve a good signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of approximately 0-170 ppm.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to cover the expected range for fluorinated aromatic compounds (e.g., -100 to -180 ppm, referenced to CFCl₃).
-
Proton-decoupling can be used to simplify the spectra, but proton-coupled spectra are valuable for observing ¹H-¹⁹F coupling constants.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs for all spectra.
-
Phase the resulting spectra correctly.
-
Apply baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for ¹H and ¹³C spectra, and an appropriate standard for ¹⁹F spectra.
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick the peaks in all spectra to determine their precise chemical shifts and coupling constants.
NMR Data Comparison of Difluorophenetole Isomers
Table 1: ¹H NMR Spectral Data of Difluorophenetole Isomers (Predicted/Compiled)
| Isomer | Aromatic Protons (δ, ppm, multiplicity, J in Hz) | Ethoxy Protons (δ, ppm, multiplicity, J in Hz) |
| 2,3-Difluorophenetole | 3H multiplet | -OCH₂- (quartet, J ≈ 7.0), -CH₃ (triplet, J ≈ 7.0) |
| 2,4-Difluorophenetole | 3H multiplet | -OCH₂- (quartet, J ≈ 7.0), -CH₃ (triplet, J ≈ 7.0) |
| 2,5-Difluorophenetole | 3H multiplet | -OCH₂- (quartet, J ≈ 7.0), -CH₃ (triplet, J ≈ 7.0) |
| 2,6-Difluorophenetole | 3H multiplet | -OCH₂- (quartet, J ≈ 7.0), -CH₃ (triplet, J ≈ 7.0) |
| 3,4-Difluorophenetole | 3H multiplet | -OCH₂- (quartet, J ≈ 7.0), -CH₃ (triplet, J ≈ 7.0) |
| 3,5-Difluorophenetole | 3H multiplet | -OCH₂- (quartet, J ≈ 7.0), -CH₃ (triplet, J ≈ 7.0) |
Table 2: ¹³C NMR Spectral Data of Difluorophenetole Isomers (Predicted/Compiled)
| Isomer | Aromatic Carbons (δ, ppm, multiplicity due to C-F coupling) | Ethoxy Carbons (δ, ppm) |
| 2,3-Difluorophenetole | 6 signals expected, complex splitting patterns | ~65 (-OCH₂-), ~15 (-CH₃) |
| 2,4-Difluorophenetole | 6 signals expected, complex splitting patterns | ~65 (-OCH₂-), ~15 (-CH₃) |
| 2,5-Difluorophenetole | 6 signals expected, complex splitting patterns | ~65 (-OCH₂-), ~15 (-CH₃) |
| 2,6-Difluorophenetole | 4 signals expected due to symmetry, complex splitting patterns | ~65 (-OCH₂-), ~15 (-CH₃) |
| This compound | 6 signals expected, complex splitting patterns | ~65 (-OCH₂-), ~15 (-CH₃) |
| 3,5-Difluorophenetole | 4 signals expected due to symmetry, complex splitting patterns | ~65 (-OCH₂-), ~15 (-CH₃) |
Table 3: ¹⁹F NMR Spectral Data of Difluorophenetole Isomers (Predicted/Compiled)
| Isomer | Chemical Shifts (δ, ppm) and Coupling (JFF in Hz) |
| 2,3-Difluorophenetole | Two distinct signals, ortho-coupling (JFF ≈ 20 Hz) |
| 2,4-Difluorophenetole | Two distinct signals, para-coupling (JFF ≈ 10-15 Hz) |
| 2,5-Difluorophenetole | Two distinct signals, meta-coupling (JFF ≈ 3-7 Hz) |
| 2,6-Difluorophenetole | One signal due to symmetry |
| This compound | Two distinct signals, ortho-coupling (JFF ≈ 20 Hz) |
| 3,5-Difluorophenetole | One signal due to symmetry |
Isomer-by-Isomer Analysis and Differentiation Workflow
The key to distinguishing the difluorophenetole isomers lies in a systematic analysis of the number of signals, their multiplicities, and the coupling constants in the ¹H, ¹³C, and ¹⁹F NMR spectra. The substitution pattern on the benzene ring dictates the symmetry of the molecule, which in turn determines the number of chemically non-equivalent nuclei.
Workflow for Isomer Differentiation:
The following diagram illustrates a logical workflow for distinguishing the isomers based on their NMR spectral features.
Safety Operating Guide
Navigating the Safe Handling of 3,4-Difluorophenetole: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 3,4-Difluorophenetole, a key building block in modern synthetic chemistry. Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.
Immediate Safety and Hazard Information
Based on data for the analogous 3,4-Difluorophenol, this compound should be presumed to be a hazardous substance with the following potential risks:
-
Flammability: Likely a flammable solid or liquid. Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][4]
-
Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[1][3][5]
-
Corrosivity: Can cause skin irritation and serious eye irritation or damage.[1][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect against splashes and airborne particles. |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95 dust mask) may be necessary.[2] | To minimize inhalation of vapors, dust, or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Before handling, ensure that the Safety Data Sheet (SDS) for a closely related compound like 3,4-Difluorophenol is reviewed and understood by all personnel involved.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting the procedure.
-
-
Handling:
-
Wear the appropriate Personal Protective Equipment (PPE) as outlined in the table above.
-
Avoid direct contact with the skin and eyes.
-
Minimize the generation of dust or aerosols.
-
Keep containers tightly closed when not in use.
-
Use spark-proof tools and explosion-proof equipment if handling larger quantities.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material and any contaminated soil into a designated, labeled hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Disposal Plan: A Step-by-Step Guide
As a halogenated organic compound, this compound and its waste must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.
-
Waste Segregation:
-
Collect all waste containing this compound (including contaminated PPE, absorbent materials, and empty containers) in a designated and clearly labeled hazardous waste container.
-
Keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper disposal and minimize costs.
-
-
Containerization and Labeling:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound". List all components and their approximate percentages for mixtures.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Experimental Workflow Visualization
The following diagram illustrates the key stages for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
